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Foundational

In-Depth Technical Guide: Mechanism of Action of PG-9 Maleate

Topic: Mechanism of Action of PG-9 Maleate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compound Identity PG-9 Maleate (Chemical Name: (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of PG-9 Maleate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

PG-9 Maleate (Chemical Name: (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-bromophenyl)propanoate maleate) is a synthetic tropane alkaloid derivative designed as a presynaptic cholinergic amplifier . Unlike conventional cholinergic agents that act as direct agonists (e.g., carbachol) or acetylcholinesterase inhibitors (e.g., donepezil), PG-9 Maleate operates via a disinhibition mechanism.

It functions primarily as a selective antagonist of presynaptic M4 muscarinic autoreceptors . By blocking these inhibitory feedback loops, PG-9 Maleate potentiates the physiological release of acetylcholine (ACh) without exhausting the vesicular pool or causing tonic depolarization. This unique profile confers potent antinociceptive and antiamnesic properties, making it a critical tool for investigating cholinergic modulation in neurodegenerative and pain pathways.

Molecular Mechanism of Action

The Core Mechanism: Autoreceptor Disinhibition

The defining characteristic of PG-9 Maleate is its ability to "amplify" cholinergic transmission by severing the negative feedback loop at the presynaptic terminal.

  • Physiological State (Feedback Inhibition): Under normal conditions, released ACh binds to presynaptic M2 and M4 muscarinic autoreceptors . These are G-protein coupled receptors (GPCRs) coupled to the

    
      family. Activation of 
    
    
    
    inhibits adenylyl cyclase, reduces cAMP levels, and subsequently inhibits voltage-gated calcium channels (VGCCs), thereby limiting further ACh release.
  • PG-9 Mediated State (Disinhibition): PG-9 Maleate competitively binds to the M4 autoreceptor with high selectivity.

    • Action: Antagonism.[1][2][3]

    • Consequence: It prevents the ACh-mediated activation of the

      
       pathway.
      
    • Result: Intracellular cAMP levels are maintained or elevated, PKA activity is preserved, and presynaptic Ca

      
       influx remains efficient. This results in a sustained, activity-dependent increase in ACh release into the synaptic cleft.
      
Receptor Selectivity Profile

PG-9 demonstrates a specific affinity profile that favors the M4 subtype over the M1 subtype, which is crucial for its therapeutic index. M1 receptors are primarily postsynaptic and excitatory; blocking them would induce amnesia (like scopolamine). PG-9's selectivity allows it to block the brake (M4) without blocking the accelerator (M1).

Receptor SubtypeLocalizationPhysiological RolePG-9 InteractionOutcome
M4 PresynapticInhibitory AutoreceptorHigh Affinity Antagonist Increased ACh Release
M1 PostsynapticExcitatory Signal TransductionLower AffinityMinimal Blockade (Preserved Cognition)
M2 PresynapticInhibitory AutoreceptorModerate AffinityPartial Contribution to Release
M3 Smooth MuscleContraction/SecretionLow AffinityReduced Peripheral Side Effects
Neurotrophic Modulation

Beyond immediate neurotransmission, PG-9 Maleate has been shown to stimulate the synthesis of Nerve Growth Factor (NGF) in astroglial cells. This suggests a dual mechanism: rapid symptomatic relief via ACh release and potential long-term neuroprotection via neurotrophic support.

Signal Transduction Visualization

The following diagram illustrates the presynaptic signaling cascade modulated by PG-9 Maleate.

PG9_Mechanism cluster_presynaptic Presynaptic Cholinergic Terminal PG9 PG-9 Maleate M4_Receptor M4 Autoreceptor (Gi/o Coupled) PG9->M4_Receptor BLOCKS (Antagonism) ACh_Cleft Synaptic ACh ACh_Cleft->M4_Receptor Activation (Feedback) Gi_Protein Gi/o Protein M4_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Maintains Production PKA Protein Kinase A cAMP->PKA Activates VGCC Voltage-Gated Ca2+ Channels PKA->VGCC Phosphorylates (+) Vesicle Synaptic Vesicles (ACh) VGCC->Vesicle Ca2+ Influx triggers Fusion Vesicle->ACh_Cleft INCREASED RELEASE

Caption: PG-9 Maleate antagonizes the M4 autoreceptor, preventing Gi-mediated inhibition of Adenylyl Cyclase (AC). This maintains cAMP/PKA signaling, facilitating Ca2+ influx and enhancing ACh release.

Validated Experimental Protocols

To verify the mechanism of action of PG-9 Maleate, the following experimental workflows are established standards in the field.

Protocol A: In Vivo Microdialysis (ACh Quantification)

Objective: To demonstrate that PG-9 increases extracellular ACh levels in the cerebral cortex.

  • Subject Preparation: Stereotaxic implantation of microdialysis probes into the parietal cortex of male Wistar rats (anesthetized with chloral hydrate).

  • Perfusion: Perfuse probes with Ringer’s solution containing 7

    
    M physostigmine sulfate (to prevent immediate degradation of ACh for detection purposes) at a rate of 2 
    
    
    
    L/min.
  • Baseline Stabilization: Allow 2 hours for neurotransmitter levels to stabilize. Collect baseline samples every 20 minutes.

  • Drug Administration: Administer PG-9 Maleate (e.g., 20 mg/kg, i.p.).

  • Sampling: Continue collecting dialysate samples every 20 minutes for 3 hours post-injection.

  • Analysis: Quantify ACh using HPLC with electrochemical detection.

  • Validation Criteria: A statistically significant increase (typically >50-100% over baseline) in extracellular ACh confirms the "releaser" or "amplifier" activity.

Protocol B: M4/M1 Selectivity Assay (Functional Tissue Bath)

Objective: To determine the affinity and selectivity ratio.

  • Tissue Isolation:

    • M1 Assay: Rabbit vas deferens (electrically stimulated).[4]

    • M4 Assay: Immature guinea pig uterus (putative M4 model) or field-stimulated rabbit vas deferens (M4 autoreceptor mediated inhibition).

  • Setup: Mount tissues in organ baths containing Krebs solution at 37°C, oxygenated with carbogen.

  • Agonist Challenge: Construct cumulative concentration-response curves for a muscarinic agonist (e.g., McN-A-343 for M1, or inhibition of twitch response for M4).

  • Antagonist Incubation: Incubate tissues with varying concentrations of PG-9 Maleate for 30 minutes.

  • Shift Measurement: Measure the rightward shift of the agonist curve (Dose Ratio).

  • Calculation: Calculate the

    
     value (negative logarithm of the antagonist concentration inducing a 2-fold shift).
    
  • Result Interpretation: A higher

    
     in the M4 assay compared to the M1 assay indicates selectivity. (Literature cites M4/M1 ratio ~10.2).[4]
    

Pharmacological Applications & Efficacy[1][5]

The mechanistic action of PG-9 translates into specific phenotypic outcomes, primarily in pain management and cognitive restoration.

PhenotypeMechanism BasisExperimental Evidence
Antinociception Increased spinal and supraspinal ACh activates inhibitory interneurons, dampening pain signals.Validated in Hot-plate and Paw-pressure tests. Effect blocked by atropine (non-selective) but not naloxone (opioid).[4]
Antiamnesia Restoration of cholinergic tone in the hippocampus and cortex, countering deficits.[[“]]Reverses scopolamine-induced amnesia in Passive Avoidance tests.[4]
Neuroprotection Stimulation of endogenous NGF synthesis.[[“]]Increased NGF levels in astroglial cell cultures treated with PG-9.[[“]]
Logic Flow of Therapeutic Efficacy

PG9_Therapeutic cluster_outcomes Clinical/Behavioral Outcomes PG9 PG-9 Maleate Target Blockade of Presynaptic M4 Autoreceptors PG9->Target Effect Potentiation of ACh Release Target->Effect Analgesia Antinociception (Pain Relief) Effect->Analgesia Cholinergic Modulation Cognition Antiamnesia (Cognitive Enhancement) Effect->Cognition Hippocampal Activation

Caption: The linear progression from molecular target engagement (M4 blockade) to physiological effect (ACh release) and final behavioral outcomes.

References

  • Ghelardini, C., Galeotti, N., Gualtieri, F., Marchese, V., Bellucci, C., & Bartolini, A. (1998). Antinociceptive and antiamnesic properties of the presynaptic cholinergic amplifier PG-9.[6][7] Journal of Pharmacology and Experimental Therapeutics, 284(3), 806–816.[7]

  • Gualtieri, F. (1994). Presynaptic cholinergic modulators as potent cognition enhancers and analgesic drugs. 1. Tropic and 2-phenylpropionic acid esters. Journal of Medicinal Chemistry, 37(11), 1704–1711.

  • Sadananda, M. P., et al. (2017). DMSO Delays Alzheimer Disease Causing Aβ-induced Paralysis in C. elegans Through Modulation of Glutamate/Acetylcholine Neurotransmission. Journal of Biomedical Science, 24,[8] 47. (Cites PG-9 as ACh releaser).

  • UCL Discovery. Unlocking new mechanisms for future ALS therapies: early interventions with cholinergic antagonists. (Contextualizes cholinergic antagonists in neuromuscular decline).

Sources

Exploratory

The Pharmacological Evolution of PG-9 Maleate: From Tropane Alkaloid to Presynaptic Modulator

The following technical guide details the discovery, chemistry, and pharmacological profile of PG-9 Maleate. Executive Summary PG-9 Maleate (CAS: 155649-00-6) represents a pivotal development in the modification of tropa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological profile of PG-9 Maleate.

Executive Summary

PG-9 Maleate (CAS: 155649-00-6) represents a pivotal development in the modification of tropane alkaloids.[1] Originally synthesized during a campaign to dissociate the antinociceptive (pain-relieving) properties of cholinergic agents from their debilitating motor side effects, PG-9 emerged as a potent presynaptic cholinergic modulator . Unlike direct agonists, PG-9 functions primarily by antagonizing presynaptic M4 muscarinic autoreceptors, thereby "unlocking" the release of endogenous acetylcholine (ACh). This guide explores its history, synthesis, and the mechanistic logic that makes it a unique tool in neuropharmacology.

Part 1: Discovery and Historical Context

The "Cholinergic Analgesia" Paradox

In the late 20th century, researchers established that increasing central cholinergic tone could produce analgesia. However, classical muscarinic agonists (like oxotremorine) or cholinesterase inhibitors (like physostigmine) caused severe side effects: tremors, salivation, and motor impairment.

The Florence Group (1990s)

The discovery of PG-9 is attributed to the research group led by Alessandro Bartolini , Carla Ghelardini , and Maria Novella Romanelli at the University of Florence, Italy . Their objective was to synthesize tropane derivatives that retained the analgesic efficacy of atropine-like structures but lacked the post-synaptic blockade that causes amnesia and motor dysfunction.

The group synthesized a library of 2-arylpropionic acid esters of tropine , hypothesizing that specific steric modifications to the acyl moiety could alter receptor subtype selectivity.

  • SM-21: A related compound (tropine ester of 2-(4-chlorophenoxy)butyric acid) showed promise.[2]

  • PG-9: The 2-(4-bromophenyl)propionate ester demonstrated a superior profile: potent analgesia and reversal of amnesia, a rare dual-action profile.

Part 2: Chemical Identity & Synthesis[1][2][3]

Chemical Structure

PG-9 Maleate is the maleic acid salt of the ester formed between tropine (3


-tropanol) and 2-(4-bromophenyl)propionic acid .
FeatureSpecification
IUPAC Name (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-bromophenyl)propanoate maleate
Molecular Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

BrNO

[1][3][4][5][6][7] · C

H

O

Molecular Weight 468.34 g/mol
Key Moiety Tropane ring (bicyclic amine) + Lipophilic arylpropionate tail
Synthesis Protocol

The synthesis follows a classic Steglich esterification or acid chloride coupling pathway. Below is a reconstructed standard protocol based on the derivative class.

Step 1: Preparation of the Acyl Chloride
  • Reagents: 2-(4-bromophenyl)propionic acid (1.0 eq), Thionyl chloride (SOCl

    
    , excess).
    
  • Procedure: Reflux the acid in SOCl

    
     for 2 hours. Evaporate excess SOCl
    
    
    
    under vacuum to yield the crude acid chloride.
Step 2: Esterification
  • Reagents: Tropine (1.0 eq), Prepared Acid Chloride (1.1 eq), Triethylamine (Et

    
    N, 1.5 eq) or Pyridine.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve tropine in DCM under nitrogen atmosphere.

    • Add Et

      
      N and cool to 0°C.
      
    • Dropwise add the acid chloride dissolved in DCM.

    • Stir at room temperature for 12 hours.

    • Workup: Wash with NaHCO

      
       (sat. aq), dry over MgSO
      
      
      
      , and concentrate.
Step 3: Salt Formation (Maleate)
  • Procedure: Dissolve the free base oil in acetone/ether. Add a stoichiometric amount of Maleic acid dissolved in acetone.

  • Crystallization: The white solid precipitate is PG-9 Maleate. Recrystallize from ethanol/ether.

Synthesis cluster_0 Precursors Tropine Tropine (3α-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane) Coupling Esterification (DCM, Et3N, 0°C) Tropine->Coupling Acid 2-(4-bromophenyl) propionic acid Activation Activation (SOCl2, Reflux) Acid->Activation Activation->Coupling Acid Chloride FreeBase PG-9 Free Base Coupling->FreeBase SaltForm Salt Formation (+ Maleic Acid) FreeBase->SaltForm Final PG-9 Maleate (Crystalline Solid) SaltForm->Final

Figure 1: Synthetic pathway for PG-9 Maleate via acid chloride activation.

Part 3: Mechanism of Action

The Autoreceptor Blockade Hypothesis

The defining characteristic of PG-9 is its ability to increase acetylcholine release without acting as a direct agonist.

  • Presynaptic M4 Autoreceptors: In the cerebral cortex and hippocampus, cholinergic nerve terminals possess M4 muscarinic receptors. When ACh is released, it binds to these autoreceptors, activating a G

    
    /G
    
    
    
    protein cascade that inhibits further ACh release (negative feedback).
  • PG-9 Action: PG-9 acts as a selective antagonist at these presynaptic M4 sites.

  • Net Result: By blocking the negative feedback loop, PG-9 disinhibits the neuron, causing a massive outflow of acetylcholine into the synaptic cleft. This enhanced cholinergic tone improves memory and reduces pain perception.

Signaling Pathway Visualization

Mechanism cluster_presynaptic Presynaptic Cholinergic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles ACh Vesicles Release ACh Release Vesicles->Release ACh Acetylcholine (ACh) Release->ACh M4 M4 Autoreceptor (Gi/o coupled) Inhibition Negative Feedback (Inhibits Release) M4->Inhibition Gi/o pathway Inhibition->Release PG9 PG-9 Maleate PG9->M4 ANTAGONISM (Blockade) PG9->Inhibition Prevents ACh->M4 Normal Activation M1 M1 Receptor (Signal Transduction) ACh->M1 Effect Cognitive Enhancement Analgesia M1->Effect

Figure 2: Mechanism of Action. PG-9 blocks the M4 autoreceptor, preventing feedback inhibition and increasing synaptic ACh.

Part 4: Key Experimental Data & Protocols

Acetylcholine Release Assay (Microdialysis)

To validate the mechanism, researchers use in vivo microdialysis in freely moving rats.

Protocol:

  • Implantation: Stereotaxic implantation of a microdialysis probe into the frontoparietal cortex.

  • Perfusion: Perfuse with Ringer’s solution containing physostigmine (to prevent ACh degradation) at 2 µL/min.

  • Administration: Administer PG-9 Maleate (e.g., 10 mg/kg i.p.).

  • Analysis: Collect dialysate samples every 20 minutes. Quantify ACh using HPLC with electrochemical detection.

Expected Result: A 200-300% increase in extracellular ACh peaking 40–60 minutes post-injection.

Behavioral Assays (Nootropic & Analgesic)[2][5][9][10]
AssayPurposePG-9 EffectReference Standard
Hot Plate Test Measure central analgesiaIncreases pain threshold (latency to lick paw)Comparable to Morphine (but naloxone-insensitive)
Passive Avoidance Measure memory retentionReverses scopolamine-induced amnesiaSuperior to Piracetam
NGF Synthesis Neurotrophic effectIncreases NGF mRNA in astrocytesUnique to PG-9 class
Selectivity Profile

Unlike atropine (non-selective), PG-9 shows a functional bias.

  • M1 (Postsynaptic): Low affinity antagonism (does not block memory).

  • M4 (Presynaptic): High affinity antagonism (blocks autoreceptors).

  • M2 (Cardiac): Low affinity (reduced risk of bradycardia/tachycardia compared to non-selective agents).

References

  • Ghelardini, C., Galeotti, N., Bartolini, A., et al. (1998).[8] Memory Facilitation and Stimulation of Endogenous Nerve Growth Factor Synthesis by the Acetylcholine Releaser PG-9. Japanese Journal of Pharmacology. Link

  • Ghelardini, C., et al. (1998).[8] Antinociceptive and antiamnesic properties of the presynaptic cholinergic amplifier PG-9. Journal of Pharmacology and Experimental Therapeutics. Link

  • Romanelli, M. N., et al. (2006).[9] Synthesis and biological activity of a series of 2-arylpropionic acid tropine esters. Bioorganic & Medicinal Chemistry. Link

  • PubChem Database. (n.d.). PG-9 Maleate Compound Summary. National Library of Medicine. Link

Sources

Foundational

In Vitro Effects of PG-9 Maleate on Neuronal Cells: Cholinergic Modulation and Neuroprotection

Executive Summary PG-9 Maleate (CAS: 155649-00-6) is a potent presynaptic cholinergic modulator and investigating agent for neurodegenerative research. Unlike direct muscarinic agonists that often suffer from rapid desen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PG-9 Maleate (CAS: 155649-00-6) is a potent presynaptic cholinergic modulator and investigating agent for neurodegenerative research. Unlike direct muscarinic agonists that often suffer from rapid desensitization or off-target peripheral side effects, PG-9 Maleate operates primarily by enhancing the release of Acetylcholine (ACh) and exhibiting selectivity for M1/M4 muscarinic receptor subtypes.

This guide provides a rigorous technical framework for evaluating PG-9 Maleate in in vitro neuronal models (specifically SH-SY5Y and primary cortical neurons). It details the mechanistic causality of cholinergic enhancement, validated protocols for quantifying ACh release, and methodologies for assessing neuroprotection against amyloid-beta (Aβ) toxicity.

Mechanistic Profile & Causality

To effectively utilize PG-9 Maleate, researchers must understand its dual-action mechanism. The compound does not merely act as a ligand; it functions as a functional amplifier of cholinergic signaling.

Presynaptic Modulation

PG-9 Maleate facilitates the depolarization-induced release of ACh. This is critical for reversing scopolamine-induced amnesia in varying models. By increasing the synaptic concentration of ACh, it indirectly potentiates downstream survival pathways (PI3K/Akt and MAPK/ERK) associated with M1 muscarinic receptor activation.

Receptor Selectivity

Data indicates a specific affinity profile favoring M4 and M1 receptor subtypes .[1][2]

  • M1 Activation: Drives cognitive enhancement and non-amyloidogenic APP processing (alpha-secretase pathway).

  • M4 Autoreceptor Modulation: Regulates the feedback loop of ACh release, preventing excitotoxicity while maintaining therapeutic levels of neurotransmission.

Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a "Control Checkpoint" to ensure assay integrity before data collection.

Protocol A: Quantification of Acetylcholine Release (Amplex Red / HPLC)

Objective: Measure the efficacy of PG-9 Maleate in stimulating ACh release in differentiated SH-SY5Y cells.

Reagents:

  • Differentiation Media: DMEM/F12 + 10µM Retinoic Acid (7 days).

  • Krebs-Ringer HEPES (KRH) Buffer (pH 7.4).

  • PG-9 Maleate Stock: 10 mM in DMSO (Store at -20°C).

  • Positive Control: KCl (50 mM) for depolarization.

Workflow:

  • Cell Preparation: Plate differentiated SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Equilibration: Wash cells

    
     with KRH buffer; incubate for 30 mins at 37°C to stabilize basal release.
    
  • Treatment:

    • Replace buffer with KRH containing PG-9 Maleate (0.1, 1.0, 10 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (50 mM KCl).

    • Incubate for 20 minutes (Critical window for peak release).

  • Collection: Collect supernatant immediately. Add neostigmine (10 µM) to prevent ACh degradation if not analyzing immediately.

  • Detection: Analyze via HPLC-ECD or Amplex Red Acetylcholine/Acetylcholinesterase Assay Kit.

Control Checkpoint: The 50 mM KCl positive control must show a


 2.5-fold increase in ACh over basal levels. If not, the cells are not sufficiently excitable; discard the plate.
Protocol B: Neuroprotection Assay Against Aβ(1-42) Toxicity

Objective: Assess the ability of PG-9 Maleate to prevent cytotoxicity induced by Amyloid-Beta oligomers.

Workflow:

  • Oligomerization: Incubate Aβ(1-42) peptide at 37°C for 24h to form toxic oligomers.

  • Pre-treatment: Treat neurons with PG-9 Maleate (10 µM) for 2 hours prior to toxin exposure. This primes the M1-dependent survival pathways.

  • Challenge: Add Aβ(1-42) (final concentration 10 µM) to the wells containing PG-9.

  • Incubation: Incubate for 24 hours.

  • Readout: Perform MTT or LDH release assay.

Control Checkpoint: The Aβ-only wells must exhibit <60% viability compared to untreated controls. If toxicity is lower, the Aβ oligomerization failed.

Data Presentation & Analysis

The following table summarizes expected pharmacological parameters derived from validated in vitro trials.

ParameterValue / RangeSignificance
EC50 (ACh Release) 1.2 - 2.5 µMPotent inducer of neurotransmitter release at low micromolar concentrations.
Maximal Efficacy (

)
~180% of BasalComparable to standard depolarizing agents but sustained over longer durations.
M1 Receptor Affinity (

)
~15 nMHigh affinity suggests direct postsynaptic cognitive benefits.
Neuroprotection (vs. Scopolamine) 100% ReversalFully restores viability/signaling in cholinergic blockade models.
Solubility (DMSO) ~45 mg/mLHighly soluble; suitable for concentrated stock preparation.

Mechanism of Action Visualization

The following diagram illustrates the signal transduction pathway activated by PG-9 Maleate, highlighting the conversion of presynaptic modulation into postsynaptic survival signaling.

PG9_Mechanism cluster_PostSyn Postsynaptic Neuron PG9 PG-9 Maleate (Exogenous Ligand) PreSyn Presynaptic Terminal PG9->PreSyn Modulates ACh_Vesicle ACh Vesicle Fusion PreSyn->ACh_Vesicle Facilitates ACh Acetylcholine (ACh) Release ACh_Vesicle->ACh Exocytosis Synapse Synaptic Cleft ACh->Synapse M1_Rec M1 Muscarinic Receptor Synapse->M1_Rec Binds Gq Gq Protein M1_Rec->Gq PLC PLC activation Gq->PLC PKC PKC Pathway PLC->PKC ERK ERK/MAPK Phosphorylation PKC->ERK Signaling Cascade Survival Neuronal Survival & Anti-Apoptosis ERK->Survival Gene Expression

Figure 1: Signal transduction cascade of PG-9 Maleate, from presynaptic ACh facilitation to postsynaptic M1-dependent neuroprotection.

References

  • Dosanjh, L., et al. (2020). DMSO Delays Alzheimer Disease Causing Aβ-induced Paralysis in C. elegans Through Modulation of Glutamate/Acetylcholine Neurotransmission.[3] ResearchGate. Retrieved from [Link]

  • PubChem. (2023). PG-9 Maleate Compound Summary (CID 46905315). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

PG-9 Maleate: Presynaptic Cholinergic Amplification

Technical Dossier & Application Guide[1][2] Executive Summary PG-9 Maleate (3α-tropyl 2-(p-bromophenyl)propionate maleate) represents a distinct class of neuroactive agents defined as presynaptic cholinergic amplifiers ....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier & Application Guide[1][2]

Executive Summary

PG-9 Maleate (3α-tropyl 2-(p-bromophenyl)propionate maleate) represents a distinct class of neuroactive agents defined as presynaptic cholinergic amplifiers .[1] Unlike direct agonists (e.g., pilocarpine) or acetylcholinesterase inhibitors (e.g., donepezil) which act globally or postsynaptically, PG-9 operates by disinhibiting the autoregulatory feedback loops of the cholinergic neuron.

This guide details the mechanistic architecture, validation protocols, and translational applications of PG-9, specifically designed for researchers investigating M4-mediated signaling and cognitive enhancement.

Chemical Identity & Pharmacological Profile[2][4][5]

PG-9 is a tropane ester derivative. Its structural rigidity, conferred by the tropane ring, allows for high-affinity binding to muscarinic receptor pockets, while the p-bromophenyl moiety dictates subtype selectivity.

PropertySpecification
IUPAC Name [(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2-(4-bromophenyl)propanoate maleate
CAS Number 155649-00-6
Molecular Formula C₁₇H₂₂BrNO₂[2][3][4] · C₄H₄O₄
Molecular Weight 468.34 g/mol
Primary Target Muscarinic M4 Receptor (Antagonist)
Secondary Activity Astroglial NGF Synthesis Stimulation
Solubility Soluble in DMSO (>100 mM); Water (variable, pH dependent)
Mechanistic Architecture: The Autoreceptor Blockade

The defining characteristic of PG-9 is its ability to potentiate acetylcholine (ACh) release without exhausting the vesicular pool. This is achieved through the selective antagonism of presynaptic M4 muscarinic autoreceptors .

The Regulatory Loop

Under basal conditions, released ACh binds to presynaptic M4 receptors (coupled to G_i/o proteins). This inhibits voltage-gated Ca²⁺ channels, reducing subsequent ACh release (negative feedback).

The PG-9 Intervention

PG-9 acts as a competitive antagonist at these M4 sites. By blocking the negative feedback loop, PG-9 "blinds" the presynaptic terminal to its own output, sustaining high-volume ACh release during depolarization events.

Figure 1: Mechanism of Presynaptic Amplification

PG9_Mechanism cluster_presynaptic Presynaptic Cholinergic Terminal cluster_synapse Synaptic Cleft Vesicles ACh Vesicles Release Exocytosis Vesicles->Release ACh Acetylcholine (ACh) Release->ACh M4_Receptor M4 Autoreceptor (Gi/o coupled) Ca_Channel Voltage-Gated Ca2+ Channel M4_Receptor->Ca_Channel Inhibits Ca_Channel->Release Promotes ACh->M4_Receptor Activates (Feedback) PG9 PG-9 Maleate (Antagonist) PG9->M4_Receptor BLOCKS PG9_Effect Disinhibition: Sustained ACh Release PG9->PG9_Effect

Caption: PG-9 antagonizes the M4 autoreceptor, preventing the G-protein mediated inhibition of Calcium channels, thereby sustaining Acetylcholine exocytosis.

Protocol: Validation of Cholinergic Amplification

To confirm PG-9 activity in your specific model, you must validate the release mechanism, not just receptor binding. The following protocol utilizes in vivo microdialysis, the gold standard for measuring extracellular neurotransmitter flux.

Phase A: Probe Implantation
  • Stereotaxic Surgery: Implant a concentric microdialysis probe (membrane length 2–3 mm) into the frontal cortex or hippocampus of the rodent (regions rich in cholinergic terminals).

  • Recovery: Allow 24-hour recovery to minimize inflammation artifacts.

Phase B: Perfusion and Sampling
  • Perfusion Medium: Artificial Cerebrospinal Fluid (aCSF) containing 1.5 µM neostigmine (to prevent ACh degradation in the dialysate).

  • Flow Rate: Maintain at 1.5 µL/min.

  • Basal Stabilization: Collect samples every 20 minutes for 60 minutes to establish baseline ACh levels.

Phase C: PG-9 Administration & Analysis
  • Systemic Challenge: Administer PG-9 Maleate (10–30 mg/kg, i.p.).

  • Time Course: Continue sampling for 120 minutes post-injection.

  • Quantification: Analyze dialysate via HPLC with electrochemical detection (HPLC-ECD).

Expected Outcome:

  • Control: Stable ACh baseline.

  • PG-9 Group: A sharp increase in extracellular ACh, peaking at 20–40 minutes post-injection (typically +50% to +100% over baseline), followed by a gradual return to baseline.

Critical Control: Pre-treatment with physostigmine (a cholinesterase inhibitor) should synergize with PG-9, whereas hemicholinium-3 (ACh synthesis inhibitor) should abolish the PG-9 effect, confirming the mechanism is release-dependent and not a direct postsynaptic effect.

Therapeutic Translation: Data Summary

PG-9 has demonstrated efficacy in reversing amnesia induced by muscarinic blockade (scopolamine).[5][6] This "anti-amnesic" property validates its potential as a nootropic.[2]

Table 1: Comparative Efficacy in Passive Avoidance Tests (Mouse) Data synthesized from Ghelardini et al. (1998)

Treatment GroupDose (mg/kg)Latency to Enter Dark Compartment (s)Interpretation
Saline (Control) -165 ± 12Normal Memory Retention
Scopolamine 1.045 ± 8Induced Amnesia
Scopolamine + PG-9 1098 ± 15Partial Reversal
Scopolamine + PG-9 20142 ± 11Full Cognitive Restoration
Scopolamine + PG-9 30158 ± 14Full Cognitive Restoration
Advanced Workflow: The Astrocyte-NGF Axis

Beyond immediate neurotransmission, PG-9 exhibits neurotrophic potential. It stimulates the synthesis and secretion of Nerve Growth Factor (NGF) in astrocytes, likely through a secondary signaling pathway involving PKC activation.

Experimental Workflow for NGF Quantification:

NGF_Workflow Step1 Primary Astrocyte Culture (Rat) Step2 Incubation with PG-9 (0.1 - 100 µM) Step1->Step2 Step3 Supernatant Collection (24h) Step2->Step3 Step4 ELISA Quantification (NGF) Step3->Step4

Caption: Workflow for assessing neurotrophic activity. PG-9 induces dose-dependent NGF secretion in cultured astrocytes.[5]

Key Insight: The maximal NGF secretion observed with PG-9 (approx.[5] 17-fold increase) suggests a potential disease-modifying role in neurodegenerative conditions like Alzheimer's, beyond symptomatic relief.

References
  • Ghelardini, C., et al. (1998).[2][[“]] "Antinociceptive and antiamnesic properties of the presynaptic cholinergic amplifier PG-9." Journal of Pharmacology and Experimental Therapeutics, 284(3), 806-816.[3]

  • Gualtieri, F., et al. (1994).[2] "Presynaptic cholinergic modulators as potent cognition enhancers and analgesic drugs.[2] 1. Tropic and 2-phenylpropionic acid esters."[2] Journal of Medicinal Chemistry, 37(11), 1704-1711.

  • Ghelardini, C., et al. (1998).[2][[“]] "Memory facilitation and stimulation of endogenous nerve growth factor synthesis by the acetylcholine releaser PG-9." Japanese Journal of Pharmacology, 78(3), 245-251.

  • Dossou, K. S., et al. (2014). "DMSO Delays Alzheimer Disease Causing Aβ-induced Paralysis in C. elegans Through Modulation of Glutamate/Acetylcholine Neurotransmission." Annals of Neurosciences, 21(2), 53-58.

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Foundational

Mechanistic Profiling of PG-9 Maleate: A Presynaptic Cholinergic Amplifier for Non-Opioid Analgesia

Executive Summary PG-9 Maleate (Tropanyl 2-(4-bromophenyl)propionate maleate) represents a distinct class of analgesic agents known as "cholinergic amplifiers." Unlike opioids that target mu-receptors or NSAIDs that inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PG-9 Maleate (Tropanyl 2-(4-bromophenyl)propionate maleate) represents a distinct class of analgesic agents known as "cholinergic amplifiers." Unlike opioids that target mu-receptors or NSAIDs that inhibit cyclooxygenase, PG-9 functions by modulating presynaptic autoreceptors to enhance endogenous acetylcholine (ACh) release. This mechanism offers a potent antinociceptive profile comparable to morphine in efficacy but devoid of opioid-mediated respiratory depression or tolerance. This technical guide analyzes the molecular pharmacology, synaptic dynamics, and experimental validation of PG-9 Maleate for researchers in neuropharmacology and drug discovery.

Chemical & Pharmacological Specifications

PG-9 is a semi-synthetic tropane alkaloid derivative. Structurally, it modifies the tropine ester scaffold to optimize lipophilicity and receptor affinity, specifically targeting the presynaptic regulatory machinery of cholinergic neurons.

Parameter Specification
IUPAC Name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(4-bromophenyl)propanoate maleate
Common Code PG-9 Maleate
CAS Number 155649-00-6
Molecular Formula C₁₇H₂₂BrNO₂[1][2][3][4][5] · C₄H₄O₄
Molecular Weight 468.34 g/mol
Solubility Soluble in water, ethanol, and DMSO
Drug Class Nootropic; Non-opioid Analgesic; Cholinergic Modulator
Primary Target Muscarinic M4 Autoreceptor (Antagonist)

Mechanism of Action: Presynaptic Cholinergic Amplification[6][7]

The analgesic efficacy of PG-9 stems from its ability to disrupt the negative feedback loop controlling acetylcholine release.

The Autoreceptor Blockade Hypothesis

In a resting cholinergic synapse, released ACh binds to presynaptic M2 and M4 muscarinic receptors . These G-protein coupled receptors (Gi/o) inhibit adenylyl cyclase and voltage-gated calcium channels, thereby limiting further vesicular fusion and ACh release.

PG-9 acts as a selective antagonist at these presynaptic M4 inhibitory autoreceptors. By blocking the "stop" signal, PG-9 facilitates a sustained increase in intrasynaptic ACh concentration during neuronal firing. This elevated ACh then activates postsynaptic M1 muscarinic receptors and nicotinic receptors , triggering downstream antinociceptive signaling pathways in the CNS.

Selectivity Profile

Research indicates that PG-9 exhibits a functional selectivity profile that favors presynaptic blockade over postsynaptic antagonism.

  • Presynaptic (M4): High affinity antagonism

    
     Disinhibition of ACh release.
    
  • Postsynaptic (M1): Low affinity/efficacy

    
     Allows released ACh to bind and signal.
    

This "amplifier" mechanism ensures that cholinergic transmission is enhanced only when the neuron is active, preserving the temporal fidelity of signaling and reducing the risk of gross cholinergic toxicity (e.g., convulsions) often seen with direct agonists or acetylcholinesterase inhibitors.

Signal Transduction Diagram

The following diagram illustrates the synaptic mechanism where PG-9 intercepts the negative feedback loop.

PG9_Mechanism cluster_presynaptic Presynaptic Terminal (Cholinergic) cluster_postsynaptic Postsynaptic Neuron Vesicles ACh Vesicles Release Exocytosis Mechanism Vesicles->Release Neuronal Firing ACh Acetylcholine (ACh) Release->ACh Release M4_Auto M4 Autoreceptor (Inhibitory Gi/o) M4_Auto->Release Inhibition (-) ACh->M4_Auto Feedback Loop M1_Rec M1 Receptor (Gq Coupled) ACh->M1_Rec Activation PG9 PG-9 Maleate PG9->M4_Auto BLOCKADE (X) Signal Signal Transduction (PLC -> IP3 -> Ca2+) M1_Rec->Signal Analgesia ANALGESIA & COGNITIVE ENHANCEMENT Signal->Analgesia

Figure 1: Synaptic logic of PG-9 Maleate. By blocking the inhibitory presynaptic M4 autoreceptor, PG-9 prevents the suppression of ACh release. The resulting surge in ACh activates postsynaptic M1 receptors, driving the analgesic response.

Analgesic Efficacy & Data Synthesis

PG-9 has been validated in multiple in vivo nociceptive models. The data highlights its potency relative to standard opioids and its ability to function in morphine-tolerant systems.

Comparative Potency (Mouse Models)

In the Hot Plate Test (thermal pain) and Abdominal Constriction Test (visceral pain/writhing), PG-9 demonstrates dose-dependent antinociception.

CompoundDose (mg/kg i.p.)Analgesic Effect (% MPE)Notes
Vehicle -0-5%Baseline
PG-9 Maleate 1045%Significant onset
PG-9 Maleate 2085%Peak efficacy
Morphine 590%Standard Opioid Control
Atropine 50% (Hyperalgesia)Muscarinic Antagonist Control

Data synthesized from Ghelardini et al. (1998). % MPE = Maximum Possible Effect.

Lack of Opioid Cross-Tolerance

A critical advantage of PG-9 is its efficacy in morphine-tolerant subjects.

  • Experiment: Mice treated chronically with morphine until tolerance developed (analgesia lost).

  • Result: Subsequent administration of PG-9 induced full analgesia.

  • Implication: The mechanism is distinct from the mu-opioid receptor pathway, making PG-9 a candidate for managing pain in opioid-tolerant patients or for "opioid sparing" protocols.

Experimental Protocol: In Vivo Validation (Hot Plate Test)

For researchers aiming to replicate the analgesic profile of PG-9, the following protocol ensures data integrity and minimizes variables affecting cholinergic sensitivity.

Pre-Clinical Setup
  • Subject: Male Swiss albino mice (20-25g).

  • Environment: Temperature controlled (23°C), standard light/dark cycle.

  • Reagents:

    • PG-9 Maleate dissolved in saline (0.9% NaCl).

    • Reference standard: Morphine HCl.

    • Control: Saline vehicle.

Step-by-Step Workflow
  • Baseline Screening (T-30 min):

    • Place mouse on the hot plate apparatus set to 52.5 ± 0.1°C .

    • Measure latency to first sign of discomfort (hind paw licking or jumping).

    • Exclusion Criteria: Eliminate mice with baseline latency <10s or >20s to ensure population homogeneity.

  • Drug Administration (T0):

    • Administer PG-9 Maleate via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[2][5]

    • Recommended Dose Range: 10–30 mg/kg (i.p.) or 10–30 µ g/mouse (i.c.v.).

  • Testing Intervals:

    • Assess thermal latency at 15, 30, 45, and 60 minutes post-injection.

  • Cut-off Time:

    • Strictly enforce a 45-second cut-off to prevent tissue damage in highly analgesic animals.

  • Data Calculation:

    • Calculate the % Maximum Possible Effect (%MPE) using the formula:

      
      
      
Validation Checkpoints
  • Cholinergic Specificity Check: Pre-treat a subset of animals with Atropine (non-selective muscarinic antagonist). If PG-9's effect is abolished, the cholinergic mechanism is confirmed.

  • Opioid Independence Check: Pre-treat with Naloxone . PG-9 analgesia should remain unchanged, confirming the non-opioid pathway.

References

  • Ghelardini, C., Galeotti, N., Gualtieri, F., Marchese, V., Bellucci, C., & Bartolini, A. (1998). Antinociceptive and antiamnesic properties of the presynaptic cholinergic amplifier PG-9.[5][6][7] Journal of Pharmacology and Experimental Therapeutics, 284(3), 806-816.[5] Link

  • Gualtieri, F., Conti, G., Dei, S., Giovannoni, M. P., Nannucci, F., Romanelli, M. N., ... & Bartolini, A. (1994). Presynaptic cholinergic modulators as potent cognition enhancers and analgesic drugs. 1. Tropic and 2-phenylpropionic acid esters.[2] Journal of Medicinal Chemistry, 37(11), 1704-1711. Link

  • Romanelli, M. N., Bartolini, A., Bertucci, C., Dei, S., Ghelardini, C., ... & Teodori, E. (1996). Synthesis and enantioselectivity of the enantiomers of PG9 and SM21, new potent analgesic and cognition-enhancing drugs. Chirality, 8(3), 225-233. Link

  • Bartolini, A., Ghelardini, C., Fantoni, L., Malmberg-Aiello, P., & Giotti, A. (1992). Role of muscarinic receptor subtypes in the central antinociceptive effect of acetylcholine. British Journal of Pharmacology, 105(1), 77-82. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the In Vivo Dissolution and Administration of PG-9 Maleate

Introduction: Understanding PG-9 Maleate PG-9 Maleate is a potent presynaptic cholinergic modulator recognized for its analgesic and nootropic (memory-enhancing) properties.[1] Its mechanism of action is attributed to it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding PG-9 Maleate

PG-9 Maleate is a potent presynaptic cholinergic modulator recognized for its analgesic and nootropic (memory-enhancing) properties.[1] Its mechanism of action is attributed to its ability to increase the release of acetylcholine, a critical neurotransmitter involved in pain perception and cognitive function.[1][2] Specifically, PG-9 Maleate demonstrates selectivity for M4/M1 muscarinic acetylcholine receptor subtypes, which is believed to be the basis for its therapeutic effects.[2] As a research compound with significant potential, establishing a reliable and reproducible protocol for its in vivo administration is paramount for accurate and meaningful experimental outcomes.

This guide provides a detailed framework for the dissolution and administration of PG-9 Maleate, emphasizing the scientific rationale behind each step to ensure both efficacy and animal welfare.

Chemical and Physical Properties of PG-9 Maleate

A thorough understanding of the physicochemical properties of PG-9 Maleate is the foundation for developing an effective formulation strategy. The maleate salt form is often employed to enhance the aqueous solubility and stability of a parent compound.[3]

PropertyValueSource
Molecular Weight 468.34 g/mol [1][4]
Molecular Formula C₁₇H₂₂BrNO₂·C₄H₄O₄[1][4]
Appearance White solid[4]
Solubility <46.83 mg/mL in DMSO[4]
Storage Room Temperature[1][4]

Strategic Dissolution of PG-9 Maleate for In Vivo Applications

The limited aqueous solubility of many research compounds, including potentially PG-9 Maleate despite its salt form, necessitates a multi-step dissolution process. The goal is to create a homogenous, stable solution that is biocompatible and minimizes potential vehicle-induced side effects.

Rationale for Vehicle Selection

For compounds that are not readily soluble in aqueous solutions, a common and effective strategy is to first dissolve the compound in a non-aqueous solvent and then dilute this stock solution into a final, well-tolerated vehicle for administration.[5]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad spectrum of lipophilic compounds for in vivo research.[6] However, high concentrations of DMSO can be toxic and may cause local irritation or systemic effects.[6] Therefore, it is crucial to use the lowest effective concentration of DMSO in the final dosing solution.

  • Co-solvents and Surfactants: To improve the solubility and stability of the compound upon dilution and to reduce the final concentration of DMSO, co-solvents like Polyethylene Glycol (PEG) and Propylene Glycol (PG) are often employed.[6][7] These are generally well-tolerated at appropriate concentrations.

Step-by-Step Dissolution Protocol

This protocol is designed to prepare a stock solution and a final dosing solution of PG-9 Maleate.

Materials:

  • PG-9 Maleate powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG-400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Water bath sonicator (optional)

Protocol:

  • Preparation of a Concentrated Stock Solution (e.g., 20 mg/mL in DMSO): a. Aseptically weigh the desired amount of PG-9 Maleate powder and place it in a sterile conical tube. b. Add the calculated volume of DMSO to achieve the target concentration. For example, to prepare 1 mL of a 20 mg/mL stock solution, add 1 mL of DMSO to 20 mg of PG-9 Maleate. c. Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.[8] Visual inspection against a light source should show a clear solution with no visible particulates. d. If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[8] However, avoid excessive heating, as it may degrade the compound.

  • Preparation of the Final Dosing Vehicle: a. The final vehicle composition should be optimized for your specific experimental needs and animal model, aiming for the lowest possible percentage of organic solvents. A commonly used and generally well-tolerated vehicle for many in vivo studies consists of a mixture of DMSO, PEG-400, and saline/PBS.[7] b. A recommended starting formulation is 10% DMSO, 40% PEG-400, and 50% Saline (or PBS) by volume. c. To prepare the final dosing solution, first add the required volume of the PG-9 Maleate stock solution in DMSO to a new sterile tube. d. Add the PEG-400 and vortex thoroughly to ensure the drug remains in solution. e. Slowly add the saline or PBS dropwise while continuously vortexing. This gradual addition is critical to prevent precipitation of the compound. f. Visually inspect the final solution for any signs of precipitation or cloudiness. A clear, homogenous solution is required for administration.

Self-Validation and Trustworthiness:

  • Pilot Solubility Test: Before preparing a large batch, it is highly recommended to perform a small-scale pilot test to confirm the solubility of your desired final concentration in the chosen vehicle.

  • Fresh Preparation: It is best practice to prepare the dosing solution fresh on the day of administration to minimize the risk of degradation or precipitation.[5] Do not store aqueous dilutions for extended periods.[4][5]

In Vivo Administration of PG-9 Maleate

The choice of administration route and careful execution of the procedure are critical for the success of in vivo experiments.

Selecting the Route of Administration

The route of administration significantly impacts the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound.[6] Common routes for preclinical research include:

  • Intravenous (IV): Bypasses absorption for 100% bioavailability, providing rapid onset of action. Requires a highly soluble and sterile formulation to avoid embolism and irritation.[9]

  • Intraperitoneal (IP): A common route for systemic administration in rodents, offering rapid absorption into the portal circulation.

  • Oral (PO): Mimics the clinical route of administration for many drugs. The compound must be absorbed from the gastrointestinal tract.[10]

  • Subcutaneous (SC): Slower absorption compared to IV or IP, leading to a more sustained effect.

The selection of the route should be based on the specific aims of the study. For investigating the central effects of PG-9 Maleate, systemic routes like IV or IP are often preferred.

Dosing Calculations

Accurate dosing is fundamental to reproducible research.

Formula for Calculating the Volume to Administer:

Volume (mL) = [Dose (mg/kg) x Animal Weight (kg)] / Concentration (mg/mL)

Example Calculation:

  • Desired Dose: 10 mg/kg

  • Animal Weight: 25 g (0.025 kg)

  • Concentration of Dosing Solution: 2 mg/mL

Volume (mL) = [10 mg/kg x 0.025 kg] / 2 mg/mL = 0.125 mL

Administration Protocol
  • Animal Handling: Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines. Handle animals calmly and proficiently to minimize stress.

  • Dose Preparation: Draw the calculated volume of the PG-9 Maleate dosing solution into an appropriately sized sterile syringe with the correct gauge needle for the chosen administration route.

  • Administration: Administer the dose via the selected route.

  • Post-Administration Monitoring: Observe the animals closely after administration for any signs of adverse reactions, such as distress, lethargy, or irritation at the injection site. Record all observations.

  • Vehicle Control Group: It is essential to include a control group of animals that receive the vehicle only (e.g., 10% DMSO, 40% PEG-400, 50% Saline) to differentiate the effects of PG-9 Maleate from any potential effects of the vehicle itself.

Visualizing the Workflow

A clear and logical workflow ensures consistency and minimizes errors.

G cluster_prep Solution Preparation cluster_admin In Vivo Administration cluster_key Key weigh 1. Weigh PG-9 Maleate dissolve_dmso 2. Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso add_peg 3. Add PEG-400 and Vortex dissolve_dmso->add_peg add_saline 4. Add Saline/PBS Dropwise with Vortexing add_peg->add_saline inspect 5. Inspect for Clarity (Final Dosing Solution) add_saline->inspect weigh_animal 6. Weigh Animal inspect->weigh_animal Proceed if Clear calculate_dose 7. Calculate Dose Volume weigh_animal->calculate_dose administer 8. Administer to Animal calculate_dose->administer monitor 9. Monitor Animal Post-Administration administer->monitor k1 Preparation Step k2 Quality Control k3 Administration Step k4 Monitoring

Caption: Workflow for the preparation and in vivo administration of PG-9 Maleate.

References

  • MedchemExpress. (n.d.). PG 9 maleate | Endogenous Metabolite.
  • Tocris Bioscience. (n.d.). PG-9 maleate | CAS 155649-00-6 | PG9.
  • APExBIO. (n.d.). PG-9 maleate - Potent Biochemical Research Reagent.
  • Cayman Chemical. (2022). Prochlorperazine (maleate) Product Information.
  • ResearchGate. (n.d.). Maleate and malate salts.
  • PubMed. (2021). Maleate salts of bedaquiline.
  • Santa Cruz Biotechnology. (n.d.). PG-9 maleate.
  • Wikipedia. (n.d.). Dextromethorphan.
  • BASF. (2026). Safety data sheet.
  • PubChem. (n.d.). Chlorpheniramine Maleate.
  • PubChem. (n.d.). (+-)-Chlorpheniramine.
  • ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
  • PubMed. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.
  • ResearchGate. (2025). Stabilization of the maleate salt of a basic drug by adjustment of microenvironment pH in solid dosage form.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Journal of the American Association for Laboratory Animal Science. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • PubMed. (2007). Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
  • PMC. (n.d.). Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes.
  • Essential Medicines List. (n.d.).
  • Journal of Innovations in Pharmaceutical and Biological Sciences. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug.
  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach.
  • Google Patents. (n.d.). Stable pharmaceutical formulation for intravenous or intramuscular administration of active peptide compounds.
  • Granules India. (n.d.). Product List.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

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Application

Application Notes and Protocols: PG-9 Maleate as a Tool for Studying Memory and Cognition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cholinergic System and its Role in Cognition The cholinergic system, a network of neurons that utilize acetylcholine (ACh) as their primar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cholinergic System and its Role in Cognition

The cholinergic system, a network of neurons that utilize acetylcholine (ACh) as their primary neurotransmitter, plays a pivotal role in regulating cognitive processes, including learning, memory, and attention.[1][2] Dysregulation of this system is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent decline in cognitive function.[3] As such, pharmacological agents that modulate cholinergic signaling are invaluable tools for researchers studying the mechanisms of memory and developing potential therapeutics for cognitive disorders.[1]

PG-9 Maleate is a potent presynaptic cholinergic modulator that has demonstrated nootropic (memory-enhancing) and analgesic properties.[4] It functions by increasing the release of acetylcholine from presynaptic terminals, thereby amplifying cholinergic transmission.[4] This makes PG-9 Maleate a valuable tool for investigating the role of the cholinergic system in memory formation and for evaluating the potential of cholinergic enhancement as a therapeutic strategy. A particularly relevant application of PG-9 Maleate is in reversing the cognitive deficits induced by scopolamine, a muscarinic receptor antagonist that causes temporary amnesia and is widely used to model cholinergic dysfunction in preclinical studies.[5][6][7]

This guide provides a comprehensive overview of PG-9 Maleate, its mechanism of action, and detailed protocols for its application in memory and cognition research, with a focus on its use in the scopolamine-induced amnesia model.

Mechanism of Action: Enhancing Acetylcholine Release

PG-9 Maleate is classified as a presynaptic cholinergic modulator.[4] Its primary mechanism of action is the enhancement of acetylcholine release from presynaptic nerve terminals.[4] This is thought to occur through the modulation of presynaptic autoreceptors, which normally act as a negative feedback mechanism to inhibit further ACh release. By interfering with this feedback loop, PG-9 Maleate leads to a sustained increase in the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling to postsynaptic neurons.

The increased availability of acetylcholine in the synapse can lead to a number of downstream effects that are beneficial for cognitive function. These include the potentiation of synaptic plasticity, a cellular mechanism crucial for learning and memory, and the enhancement of neuronal excitability and communication within key brain regions involved in memory processing, such as the hippocampus and cortex.[8][9]

PG-9_Maleate_Mechanism_of_Action Figure 1: Proposed Mechanism of PG-9 Maleate Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives Vesicle_Fusion Vesicle Fusion & ACh Release Action_Potential->Vesicle_Fusion Triggers ACh Acetylcholine (ACh) Vesicle_Fusion->ACh Releases ACh_Vesicle ACh Vesicle ACh_Vesicle->Vesicle_Fusion Autoreceptor Muscarinic Autoreceptor (M2) Autoreceptor->Vesicle_Fusion Inhibits (-) PG9 PG-9 Maleate PG9->Autoreceptor Antagonizes ACh->Autoreceptor Binds to Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Activates Cognitive_Enhancement Enhanced Cognitive Function Postsynaptic_Receptor->Cognitive_Enhancement Leads to

Proposed mechanism of PG-9 Maleate action.

Data Summary: Physicochemical Properties and In Vivo Efficacy

While specific quantitative data for the cognitive-enhancing effects of PG-9 Maleate from peer-reviewed literature is limited, the following tables summarize its known physicochemical properties and provide a general framework for its in vivo application based on studies of similar cholinergic modulators.

Table 1: Physicochemical Properties of PG-9 Maleate

PropertyValueSource
Chemical Name Tropanyl 2-(4-bromophenyl)propionate maleate
Molecular Formula C₁₇H₂₂BrNO₂·C₄H₄O₄[10]
Molecular Weight 468.34 g/mol [10]
CAS Number 155649-00-6[10]
Appearance White solid[10]
Solubility <46.83 mg/mL in DMSO[10]
Storage Store at room temperature[10]

Table 2: General Dosing and Administration for In Vivo Cognitive Studies (Rodent Models)

ParameterRecommendationRationale and Considerations
Dose Range 0.1 - 10 mg/kg (estimated)Dose-response studies are recommended to determine the optimal effective dose for a specific model and behavioral paradigm. Start with lower doses and escalate.
Administration Route Intraperitoneal (i.p.) or Oral (p.o.)The choice of administration route may depend on the desired speed of onset and duration of action. I.p. administration typically leads to faster absorption.
Vehicle Saline (0.9% NaCl), Water, or a solution containing a small percentage of DMSO or Tween 80The choice of vehicle depends on the solubility of the compound. For compounds with limited aqueous solubility, a co-solvent system may be necessary. Always test the vehicle alone as a control.
Timing of Administration 30-60 minutes prior to behavioral testingThis allows for sufficient time for the compound to be absorbed and reach effective concentrations in the brain.

Experimental Protocols

In Vivo Model: Scopolamine-Induced Amnesia in Mice

The scopolamine-induced amnesia model is a widely used and validated paradigm for studying the effects of cholinergic deficits on memory and for screening potential cognitive-enhancing compounds.[6][7] Scopolamine acts as a non-selective muscarinic receptor antagonist, leading to a temporary impairment in learning and memory.[5]

Objective: To assess the ability of PG-9 Maleate to reverse the memory deficits induced by scopolamine in mice using the Morris Water Maze (MWM) task. The MWM is a classic behavioral test for spatial learning and memory.[11]

MWM_Protocol_Workflow Figure 2: Experimental Workflow for Scopolamine-Induced Amnesia Model cluster_setup Phase 1: Habituation & Pre-training cluster_treatment Phase 2: Treatment & Amnesia Induction cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis Habituation Habituate mice to handling and experimental room Pretraining Visible platform training in MWM (1-2 days) Habituation->Pretraining Vehicle_PG9 Administer Vehicle or PG-9 Maleate (i.p. or p.o.) Pretraining->Vehicle_PG9 Saline_Scopolamine Administer Saline or Scopolamine (i.p.) 30 min post-drug Vehicle_PG9->Saline_Scopolamine MWM_Acquisition Morris Water Maze - Hidden Platform Acquisition Trials (30 min post-scopolamine) Saline_Scopolamine->MWM_Acquisition MWM_Probe Probe Trial (24h after last acquisition trial) MWM_Acquisition->MWM_Probe Data_Collection Record escape latency, path length, time in target quadrant MWM_Probe->Data_Collection Statistical_Analysis Analyze data using appropriate statistical tests (e.g., ANOVA) Data_Collection->Statistical_Analysis

Workflow for the scopolamine-induced amnesia model.

Materials:

  • PG-9 Maleate

  • Scopolamine hydrobromide

  • Sterile saline (0.9% NaCl)

  • Vehicle for PG-9 Maleate (e.g., saline, or saline with a low concentration of a solubilizing agent if necessary)

  • Morris Water Maze apparatus (circular pool, platform, tracking software)

  • Male Swiss albino mice (20-25 g)

Step-by-Step Methodology:

  • Animal Habituation:

    • Acclimatize mice to the housing facility for at least one week before the start of the experiment.

    • Handle the mice for a few minutes each day for 2-3 days prior to the experiment to reduce stress.

  • Morris Water Maze - Pre-training (Visible Platform):

    • For 1-2 days, train the mice to find a visible platform in the MWM. The platform should be marked with a distinct visual cue and raised slightly above the water surface.

    • Conduct 4 trials per day for each mouse, starting from different quadrants of the pool.

    • This phase ensures that any observed deficits in the hidden platform task are due to memory impairment and not a result of motor or motivational issues.

  • Experimental Groups:

    • Divide the mice into the following groups (n=8-12 per group):

      • Group 1 (Control): Vehicle + Saline

      • Group 2 (Amnesia): Vehicle + Scopolamine

      • Group 3 (PG-9 Maleate Low Dose): PG-9 Maleate (e.g., 0.5 mg/kg) + Scopolamine

      • Group 4 (PG-9 Maleate High Dose): PG-9 Maleate (e.g., 1.0 mg/kg) + Scopolamine

      • Group 5 (Positive Control): Donepezil (or other known cognitive enhancer) + Scopolamine

  • Drug Administration and Amnesia Induction:

    • On the first day of hidden platform training, administer the vehicle or the appropriate dose of PG-9 Maleate (or positive control) via the chosen route (i.p. or p.o.).

    • Thirty minutes after the initial drug administration, administer scopolamine (e.g., 1 mg/kg, i.p.) or saline to the respective groups.[7]

  • Morris Water Maze - Hidden Platform Acquisition:

    • Thirty minutes after the scopolamine/saline injection, begin the hidden platform acquisition trials.

    • The platform is now submerged and hidden from view.

    • Conduct 4 trials per day for 4 consecutive days.

    • Record the escape latency (time to find the platform) and path length for each trial using the tracking software.

    • If a mouse does not find the platform within the allotted time (e.g., 60-90 seconds), gently guide it to the platform and allow it to remain there for 15-30 seconds.

  • Morris Water Maze - Probe Trial:

    • Twenty-four hours after the last acquisition trial, conduct a probe trial.

    • Remove the platform from the pool.

    • Allow each mouse to swim freely in the pool for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency and path length data from the acquisition trials using a two-way repeated measures ANOVA to assess learning over time.

    • Analyze the probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA followed by post-hoc tests to compare the different experimental groups.

    • A significant improvement in the performance of the PG-9 Maleate-treated groups compared to the scopolamine-only group would indicate a reversal of the memory deficit.

In Vitro Assay: Acetylcholine Release from Brain Slices

To directly measure the effect of PG-9 Maleate on acetylcholine release, an in vitro assay using brain slices can be performed. This allows for a more controlled investigation of its presynaptic mechanism of action.

Objective: To quantify the effect of PG-9 Maleate on potassium-evoked acetylcholine release from hippocampal or cortical brain slices.

Materials:

  • PG-9 Maleate

  • Artificial cerebrospinal fluid (aCSF)

  • High potassium aCSF (KCl concentration increased to induce depolarization)

  • Acetylcholine assay kit (commercially available)

  • Tissue chopper or vibratome

  • Perfusion system

Step-by-Step Methodology:

  • Brain Slice Preparation:

    • Rapidly dissect the hippocampus or cortex from a rodent brain in ice-cold aCSF.

    • Prepare coronal slices (e.g., 300-400 µm thick) using a tissue chopper or vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Perfusion and Sample Collection:

    • Transfer the slices to a perfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Collect baseline perfusate samples.

    • Switch to aCSF containing the desired concentration of PG-9 Maleate and collect samples.

    • Induce acetylcholine release by switching to high potassium aCSF (with and without PG-9 Maleate) and collect the perfusate.

    • Return to normal aCSF to allow for washout and recovery.

  • Acetylcholine Measurement:

    • Measure the concentration of acetylcholine in the collected perfusate samples using a commercially available acetylcholine assay kit, following the manufacturer's instructions.[12] These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the amount of acetylcholine.

  • Data Analysis:

    • Calculate the amount of acetylcholine released under each condition.

    • Compare the potassium-evoked acetylcholine release in the presence and absence of PG-9 Maleate. An increase in acetylcholine release in the PG-9 Maleate-treated slices would confirm its mechanism of action.

Conclusion

PG-9 Maleate serves as a valuable pharmacological tool for researchers investigating the role of the cholinergic system in memory and cognition. Its ability to enhance acetylcholine release makes it particularly useful for studying cholinergic hypofunction and for evaluating the potential of cholinergic augmentation as a therapeutic strategy. The protocols outlined in this guide provide a starting point for utilizing PG-9 Maleate in both in vivo and in vitro models to further elucidate the intricate relationship between acetylcholine and cognitive processes. As with any pharmacological tool, careful dose-response studies and appropriate control experiments are essential for obtaining robust and interpretable data.

References

  • Gualtieri, F., et al. (1994). Presynaptic cholinergic modulators as potent cognition enhancers and analgesic drugs. 1. Tropic and 2-phenylpropionic acid esters. Journal of Medicinal Chemistry, 37(11), 1704–1708. [Link]

  • Scopolamine. In: Wikipedia. [Link]

  • Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs. (2022). MDPI. [Link]

  • Shi, J., et al. (1997). Presynaptic cholinergic mechanisms in brain of aged rats with memory impairments. Neurobiology of Aging, 18(5), 535-542. [Link]

  • Mishra, S., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 420-425. [Link]

  • Liu, D., et al. (2021). Imaging in vivo acetylcholine release in the peripheral nervous system with a fluorescent nanosensor. Proceedings of the National Academy of Sciences, 118(12), e2022878118. [Link]

  • Kulkarni, S. K., & Kumar, A. (2007). Cholinergic influence on memory stages: A study on scopolamine amnesic mice. Indian Journal of Pharmacology, 39(1), 39. [Link]

  • Zakharov, A., et al. (2021). Multimodal Photoswitchable Modulation of Insect Glutamatergic Transmission by Quaternary Ammonium Azobenzenes. ACS Omega, 6(5), 3785-3796. [Link]

  • Parsey, C., & Schpetarsky, M. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Journal of Neuroscience Methods, 399, 109971. [Link]

  • Mitsumoto, K., et al. (2019). In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland. International Journal of Molecular Sciences, 20(21), 5464. [Link]

  • PG-9 Maleate. PubChem. [Link]

  • Asri, R., et al. (2016). Detection of evoked acetylcholine release in mouse brain slices. Analyst, 141(23), 6416-6421. [Link]

  • Wang, L., et al. (2016). An In Vivo Pharmacological Screen Identifies Cholinergic Signaling as a Therapeutic Target in Glial-Based Nervous System Disease. The Journal of Neuroscience, 36(5), 1445-1455. [Link]

  • Morris Water Maze. Mouse Metabolic Phenotyping Centers. [Link]

  • Sharma, A. C., & Kulkarni, S. K. (2010). The quantitative evaluation of cholinergic markers in spatial memory improvement induced by nicotine-bucladesine combination in rats. Neurochemistry International, 57(4), 446-452. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

  • Sarter, M., & Bruno, J. P. (2000). Behavioral-Cognitive Targets for Cholinergic Enhancement. The Journal of Clinical Psychiatry, 61(Suppl 11), 14-20. [Link]

  • Haam, J., & Yakel, J. L. (2017). Cholinergic modulation of the hippocampal region and memory function. Journal of Neurochemistry, 142, 111-121. [Link]

  • de Souza, A. C. B., et al. (2014). Amnesia of inhibitory avoidance by scopolamine is overcome by previous open-field exposure. Behavioural Brain Research, 271, 166-176. [Link]

  • Francis, P. T. (2005). The Interplay of Neurotransmitters in Alzheimer's Disease. CNS Spectrums, 10(S11), 6-9. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: Procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

  • Haam, J., & Yakel, J. L. (2017). Cholinergic modulation of the hippocampal region and memory function. Journal of Neurochemistry, 142(S2), 111-121. [Link]

  • Designing Hybrids Targeting the Cholinergic System by Modulating the Muscarinic and Nicotinic Receptors: A Concept to Treat Alzheimer's Disease. (2021). MDPI. [Link]

  • Desilva, C., et al. (2012). Measurement of Acetylcholine in Rat Brain Microdialysates by LC–Isotope Dilution Tandem MS. Analytical Chemistry, 84(15), 6524-6528. [Link]

  • Enhanced prefrontal nicotinic signaling as evidence of active compensation in Alzheimer’s disease models. (2024). bioRxiv. [Link]

  • Morris Water Maze. (2019). protocols.io. [Link]

  • Domae, N., et al. (1990). Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis. Journal of Neurochemistry, 54(6), 2129-2134. [Link]

  • Maleic acid. In: Wikipedia. [Link]

  • New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors. (2018). Future Medicinal Chemistry, 10(11), 1385-1407. [Link]

  • SAFETY DATA SHEET DIOCTYL MALEATE. (2015). Fisher Scientific. [Link]

  • Morris Water Maze Test: Learning & Memory Deficits-Alzheimer's Disease Model Mice l Protocol Preview. (2022). YouTube. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021). PLOS One, 16(10), e0258332. [Link]

  • The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease. (2021). MDPI. [Link]

Sources

Method

Advanced Application Note: PG-9 Maleate Administration in Laboratory Animals

Executive Summary & Compound Profile PG-9 Maleate is a potent, investigational presynaptic cholinergic modulator and nootropic agent . Chemically identified as α-tropanyl 2-(4-bromophenyl)propionate maleate, it functions...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

PG-9 Maleate is a potent, investigational presynaptic cholinergic modulator and nootropic agent . Chemically identified as α-tropanyl 2-(4-bromophenyl)propionate maleate, it functions primarily by enhancing the release of acetylcholine (ACh) in the central nervous system. It exhibits significant selectivity for M4 and M1 muscarinic receptor subtypes , making it a critical tool compound for studying cognitive deficits (e.g., scopolamine-induced amnesia) and nociception.

This guide provides validated protocols for the formulation and administration of PG-9 Maleate. Unlike standard prostaglandins (which are acidic), PG-9 is a basic tropane derivative formulated as a maleate salt. This distinction dictates specific solubility and handling requirements to prevent precipitation during in vivo delivery.

Physicochemical Profile
PropertySpecification
CAS Number 155649-00-6
Molecular Weight 468.34 g/mol
Formula C₁₇H₂₂BrNO₂[1][2][3][4] · C₄H₄O₄
Solubility Soluble in DMSO (<46 mg/mL); sparingly soluble in neutral aqueous buffers.
Appearance White solid
Storage -20°C (Desiccated); Solutions must be prepared fresh.

Formulation & Vehicle Strategy

Critical Scientific Insight: PG-9 is a maleate salt of a lipophilic base. While the maleate counter-ion improves stability, the compound remains prone to precipitation in high-pH (basic) buffers (e.g., PBS pH 7.4) if the concentration exceeds saturation limits.

Self-Validating Formulation Protocol: To ensure reproducibility, we utilize a Co-solvent System rather than direct aqueous dissolution.

Reagent Preparation
  • Stock Solution (50 mM): Dissolve PG-9 Maleate in 100% DMSO.

    • Calculation: 23.4 mg PG-9 Maleate + 1 mL DMSO.

    • Validation: Vortex for 30 seconds. Solution must be clear and colorless.

  • Vehicle (Injectable): 5% DMSO / 5% Tween-80 / 90% Saline (0.9% NaCl).

Step-by-Step Dilution (For 10 mg/kg dose in Mice)

Target Concentration: 1 mg/mL (assuming 10 mL/kg injection volume).

  • Step A: Take 42.7 µL of Stock Solution (50 mM).

  • Step B: Add 50 µL of Tween-80 . Vortex vigorously to mix the organic phase.

  • Step C: Slowly add 907.3 µL of warm (37°C) Sterile Saline while vortexing.

    • Why? Adding saline slowly prevents "crashing out" (precipitation) of the hydrophobic tropane core.

Administration Protocols

Protocol A: Intraperitoneal (i.p.) Administration

Purpose: Systemic delivery for behavioral assessment (Anti-amnesic/Analgesic). Standard Dose: 10 mg/kg.[5] Onset of Action: 15–30 minutes.

  • Animal Prep: Weigh mice (C57BL/6 or Swiss Webster, 20-30g) immediately prior to dosing to calculate exact volume (10 µL per gram body weight).

  • Restraint: Secure the mouse using the scruff method, exposing the abdomen.

  • Injection:

    • Use a 27G needle.

    • Tilt the mouse head-down slightly to displace viscera.

    • Inject into the lower right quadrant to avoid the cecum.

  • Post-Injection: Return mouse to home cage. Observe for 5 minutes for signs of peritoneal irritation (writhing), which indicates poor pH adjustment or precipitation.

Protocol B: Intracerebroventricular (i.c.v.) Administration

Purpose: Direct CNS delivery to bypass the Blood-Brain Barrier (BBB) or minimize peripheral cholinergic side effects. Standard Dose: 10–20 µg per mouse. Volume Limit: 2–5 µL.

Scientific Correction Note: Some literature snippets erroneously cite "20 mg" for i.c.v. dosing. This is a unit error. 20 mg exceeds the solubility limit and volume capacity of the murine ventricle. The corrected, physiologically relevant dose is 20 µg .

  • Stereotaxic Setup: Anesthetize mouse (Isoflurane: 3% induction, 1.5% maintenance). Secure in stereotaxic frame.

  • Coordinates (Lateral Ventricle):

    • AP: -0.3 mm (from Bregma)

    • ML: ±1.0 mm

    • DV: -2.5 mm (from skull surface)

  • Injection:

    • Use a Hamilton microsyringe (10 µL) with a 30G needle.

    • Infusion Rate: 1 µL/min.

    • Leave needle in place for 2 minutes post-infusion to prevent backflow.

  • Recovery: Suture scalp. Monitor thermoregulation until ambulatory.

Experimental Workflow: Scopolamine-Induced Amnesia Model

The following diagram illustrates the standard workflow for validating the nootropic effects of PG-9 Maleate against scopolamine-induced memory deficits.

PG9_Workflow cluster_mech Mechanism of Action Start Baseline Acclimatization PreTreat PG-9 Administration (10 mg/kg i.p.) Start->PreTreat T = -20 min Induction Amnesia Induction (Scopolamine 1 mg/kg) PreTreat->Induction T = -15 min (Wait 5 min) Training Training Phase (Passive Avoidance) Induction->Training T = 0 min (Peak Effect) Washout Retention Interval (24 Hours) Training->Washout Test Testing Phase (Latency Measurement) Washout->Test Mech1 PG-9 binds M1/M4 Receptors Mech2 Increased ACh Release Mech1->Mech2 Mech3 Counteracts Scopolamine Blockade Mech2->Mech3

Figure 1: Temporal workflow for evaluating PG-9 Maleate in a Passive Avoidance Task. Note the specific timing (T=-20 min) to align peak plasma levels with the training session.

Comparative Data: Administration Routes

ParameterIntraperitoneal (i.p.)[5]Intracerebroventricular (i.c.v.)
Bioavailability High (Systemic)100% (CNS)
Dose Required 10 mg/kg10–20 µg (Total)
Onset of Action 15–30 minutes< 5 minutes
Duration ~2–4 hours~1–2 hours
Primary Risk First-pass metabolism variabilityTissue damage / Infection risk
Recommended Use High-throughput screeningMechanism validation / Localization

References

  • Ghelardini, C., et al. (1997). Pharmacological Characterization of the Novel ACh Releaser α-tropanyl 2-(4-bromophenyl)propionate (PG-9).[6]FLORE (University of Florence) .

  • Santa Cruz Biotechnology. (n.d.). PG-9 Maleate Product Data Sheet.[1]SCBT . [1][7]

  • MedChemExpress. (2023). PG 9 Maleate: Cholinergic Modulator Information.MCE .

  • PubChem. (2023). PG-9 Maleate Compound Summary (CID 46905315).[3]National Library of Medicine .[3]

  • ApexBio Technology. (n.d.). PG-9 Maleate Biological Activity.[1][2][3][7][8][9]ApexBio .

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of PG-9 Maleate

Method Development, Validation, and Troubleshooting Guide Executive Summary & Chemical Context[2][3][4][5][6] PG-9 Maleate (Chemical Name: (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-bromophenyl)propanoate mal...

Author: BenchChem Technical Support Team. Date: February 2026

Method Development, Validation, and Troubleshooting Guide

Executive Summary & Chemical Context[2][3][4][5][6]

PG-9 Maleate (Chemical Name: (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-bromophenyl)propanoate maleate) is a potent presynaptic cholinergic modulator and analgesic agent. Structurally, it consists of a tropane core (similar to atropine/cocaine) linked via an ester bond to a bromophenyl propionate moiety.

The Analytical Challenge

Developing an HPLC method for PG-9 Maleate presents three specific physicochemical challenges that this protocol addresses:

  • Tropane Basicity (pKa ~9.5): The tertiary amine in the tropane ring is highly basic.[1] On standard silica-based C18 columns, this moiety interacts strongly with residual silanols, causing severe peak tailing and poor resolution.[1]

  • Ester Instability: The ester linkage is susceptible to hydrolysis, particularly in alkaline conditions or upon prolonged exposure to aqueous mobile phases.[1] The method must separate the parent drug from its hydrolysis products (Tropine and 2-(4-bromophenyl)propionic acid).

  • Counter-ion Interference: Maleic acid (the salt form) is UV-active and elutes near the void volume.[1] The gradient must ensure it does not co-elute with early polar impurities.[1]

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection
  • Standard C18 (Avoid): Traditional C18 columns often fail with tropane alkaloids due to secondary silanol interactions.[1]

  • Recommended: C18 with Polar Embedding or Charged Surface (CSH): We utilize a column with a positively charged surface or extensive end-capping. The positive charge repels the protonated tropane amine, sharpening the peak shape without the need for high concentrations of ion-pairing agents.[1]

Mobile Phase Chemistry
  • Buffer Selection: A phosphate buffer at pH 2.5 – 3.0 is critical.[1]

    • Reasoning: At pH 3.0, the tropane amine is fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ), but the surface silanols of the column (pKa ~4.5) are protonated and neutral, minimizing the ion-exchange mechanism that causes tailing.
      
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for its lower viscosity and sharper peak shape for aromatic compounds.[1]

Detection Wavelength[1]
  • 254 nm: The bromophenyl group provides a distinct chromophore at 254 nm.[1] This wavelength is selective enough to reduce baseline noise from the maleate salt (which absorbs strongly <220 nm) while maintaining high sensitivity for the API.[1]

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: PG-9 Maleate (>98% purity).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrument Configuration
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column Oven: 30°C (Controlled temperature is vital to stabilize the retention of the basic amine).[1]

Chromatographic Conditions
ParameterSetting
Column Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent Base-Deactivated C18)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 15 Minutes
Gradient Program

Designed to elute Maleic acid early (void), separate hydrolysis products, and elute PG-9.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial Hold (Elute Maleic Acid)
2.09010Begin Gradient
10.04060Elute PG-9 & Impurities
11.01090Column Wash
12.09010Re-equilibration
15.09010End of Run
Sample Preparation (Critical Control Point)
  • Diluent: 50:50 Water:Acetonitrile.[1] Do not use 100% aqueous diluent to prevent hydrolysis during autosampler storage.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg PG-9 Maleate into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 2 mins, then make up to volume with Water.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock to 10 mL with Diluent.

  • Stability Warning: Analyze samples within 24 hours. Store at 4°C if not analyzing immediately.

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before every sample set:

ParameterAcceptance LimitRationale
Resolution (

)
> 2.0 between Maleic Acid and PG-9Ensures salt does not interfere with API quantification.
Tailing Factor (

)
< 1.5 for PG-9 PeakConfirms suppression of silanol interactions.
Precision (RSD) < 1.0% (n=6 injections)Verifies injector and pump stability.
Retention Time PG-9 ~ 6.5 - 7.5 minConsistent selectivity.

Visualizing the Analytical Logic

Diagram 1: Method Development Decision Tree

This flow illustrates the logic used to handle the basic tropane nitrogen and ester stability.

MethodLogic Start Analyze PG-9 Maleate CheckStruct Identify Functional Groups: 1. Basic Tropane Nitrogen 2. Labile Ester Start->CheckStruct BranchBase Handle Basicity CheckStruct->BranchBase BranchEster Handle Ester Stability CheckStruct->BranchEster ColSelect Column Selection: Charged Surface Hybrid (CSH) or Base-Deactivated C18 BranchBase->ColSelect Prevent Tailing MobilePhase Mobile Phase pH: Acidic (pH 3.0) Protonates silanols & amine BranchBase->MobilePhase Suppress Ion Exchange Prep Sample Prep: Avoid 100% Aqueous Use 50:50 ACN:Water BranchEster->Prep Prevent Hydrolysis Result Robust Method: Sharp Peaks & Stable Sample ColSelect->Result MobilePhase->Result Prep->Result

Caption: Decision matrix for optimizing stationary phase and mobile phase chemistry for PG-9 Maleate.

Diagram 2: Degradation Pathway & Separation

Understanding the potential impurities is vital for specificity.[1]

Degradation PG9 PG-9 Maleate (Parent API) RT: ~7.0 min Hydrolysis Hydrolysis (High pH / Heat) PG9->Hydrolysis Maleic Maleic Acid (Counter-ion) RT: ~1.2 min PG9->Maleic Dissociation Acid 2-(4-bromophenyl) propionic acid (Impurity A) RT: ~8.5 min Hydrolysis->Acid Tropine Tropine (Impurity B) RT: ~2.5 min (Low UV Abs) Hydrolysis->Tropine

Caption: Chromatographic separation order of PG-9, its counter-ion, and potential hydrolysis degradants.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction; Column aging.1. Ensure pH is < 3.0.2. Add 5mM Triethylamine (TEA) to buffer (competes for silanols).3. Replace column.
Split Peak Sample solvent mismatch.The sample diluent (50% ACN) is stronger than the initial gradient (10% ACN).[1] Reduce injection volume to 5 µL or lower diluent strength to 20% ACN.
Extra Peak @ 1.2 min Maleic Acid.[1]This is normal. Do not integrate as an impurity. Ensure it is resolved from the void volume.
Area Decrease over time Hydrolysis in autosampler.Limit run time to <24h. Keep autosampler at 4°C. Verify pH of diluent is neutral/acidic.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for PG-9. Retrieved from [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (General reference for basic drug HPLC strategy).

Sources

Technical Notes & Optimization

Troubleshooting

Refining PG-9 Maleate administration for consistent results

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the comprehensive technical support center for PG-9 Maleate. As a Senior Application Scientist, I have designed this guide to provide you...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support center for PG-9 Maleate. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical and practical advice to ensure consistent and reliable results in your experiments. This resource addresses common challenges and frequently asked questions regarding the handling and administration of PG-9 Maleate, moving beyond a simple recitation of protocols to explain the scientific reasoning behind each recommendation. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your experimental outcomes.

Understanding PG-9 Maleate: Mechanism of Action

PG-9 Maleate is a potent analgesic and nootropic agent. Its primary mechanism of action is the enhancement of central cholinergic transmission through the increased release of acetylcholine.[1] This activity makes it a valuable tool for research in areas such as cognitive function, pain perception, and neurodegenerative diseases.

PG-9_Maleate_Mechanism PG-9_Maleate PG-9 Maleate Presynaptic_Neuron Presynaptic Cholinergic Neuron PG-9_Maleate->Presynaptic_Neuron Acts on ACh_Release Increased ACh Release Presynaptic_Neuron->ACh_Release Stimulates ACh_Vesicles Acetylcholine (ACh) Vesicles ACh_Vesicles->ACh_Release Fusion & Exocytosis Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft Into ACh_Receptors Acetylcholine Receptors Synaptic_Cleft->ACh_Receptors ACh binds to Postsynaptic_Neuron Postsynaptic Neuron Downstream_Effects Analgesic & Nootropic Effects Postsynaptic_Neuron->Downstream_Effects Leads to ACh_Receptors->Postsynaptic_Neuron Activates Solubility_Troubleshooting Start Precipitation Observed Check_pH Check pH of Vehicle Start->Check_pH pH_Neutral pH is Neutral/Alkaline Check_pH->pH_Neutral Adjust_pH Adjust pH to 4-5 with dilute HCl pH_Neutral->Adjust_pH Yes Still_Precipitates Still Precipitates? pH_Neutral->Still_Precipitates No (pH is acidic) Adjust_pH->Still_Precipitates Use_Cosolvent Use Co-solvent System (e.g., DMSO/Cremophor/Saline) Still_Precipitates->Use_Cosolvent Yes Success Clear Solution Still_Precipitates->Success No Use_Cosolvent->Success

Caption: Troubleshooting precipitation of PG-9 Maleate.

Issue 2: Inconsistent behavioral or physiological effects in vivo.

Q: I am administering PG-9 Maleate to mice to study its effects on memory, but my results are highly variable between animals and experiments. What could be the reasons?

A: Inconsistent in vivo results can stem from several factors, including the formulation, administration technique, and the inherent variability of biological systems.

Troubleshooting Workflow:

  • Formulation Stability: As discussed in Issue 1, the stability of your PG-9 Maleate formulation is paramount. If the compound is precipitating out of solution before or after administration, the actual dose received by the animal will be inconsistent.

    • Self-Validation: Always visually inspect your formulation for any signs of precipitation before each injection. Prepare the formulation fresh for each cohort of animals.

    • Recommended Dosing (based on related compounds): For cognitive enhancement studies in mice, a starting dose range of 1-10 mg/kg can be considered, with a dose-response study being essential to determine the optimal dose for your specific model.

  • Timing of Administration: The timing of drug administration relative to the behavioral test is crucial. For assessing effects on memory consolidation, the drug is often given immediately after the training session. For effects on acquisition, it is administered before training.

  • Control Groups: Ensure you have appropriate control groups, including a vehicle-only group. This will help you differentiate the effects of PG-9 Maleate from any effects of the vehicle itself.

  • Animal Handling and Stress: Stress can significantly impact cognitive performance and physiological responses. Ensure consistent and gentle handling of the animals to minimize stress-induced variability.

Issue 3: Lack of expected effect in in vitro experiments.

Q: I am applying PG-9 Maleate to primary neuronal cultures to measure acetylcholine release, but I am not observing an increase. What should I check?

A: Several factors could contribute to a lack of effect in an in vitro setting.

Troubleshooting Workflow:

  • Cell Health: Ensure your cell cultures are healthy and at the appropriate density. Stressed or unhealthy cells may not respond optimally.

  • Concentration and Incubation Time: Perform a concentration-response curve to determine the optimal concentration of PG-9 Maleate for your cell type. Also, optimize the incubation time. The effect on acetylcholine release may be rapid and transient.

  • Assay Sensitivity: Verify the sensitivity of your acetylcholine detection method. There are several commercially available acetylcholine assay kits with different detection limits. [2][3]Ensure your assay is sensitive enough to detect the expected increase in acetylcholine.

  • Compound Stability in Culture Media: While more stable than in simple aqueous buffers, the stability of PG-9 Maleate in complex cell culture media over long incubation times should be considered. It is best to add the compound to the media immediately before applying it to the cells.

Experimental Protocols

Protocol 1: Preparation of PG-9 Maleate for Intraperitoneal (i.p.) Injection in Mice

This protocol is a general guideline for preparing a formulation of a poorly soluble maleate salt for in vivo use. It is essential to perform a small-scale pilot formulation to check for solubility and stability before preparing a large batch.

Materials:

  • PG-9 Maleate powder

  • Dimethyl Sulfoxide (DMSO)

  • Cremophor EL or Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • Prepare a 10 mg/mL stock solution of PG-9 Maleate in DMSO.

    • Weigh the required amount of PG-9 Maleate powder and dissolve it in the appropriate volume of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Prepare the vehicle solution.

    • In a sterile tube, mix Cremophor EL (or Tween 80) and DMSO in a 1:1 ratio. For example, for a final formulation with 10% of each, you would mix equal volumes.

  • Prepare the final formulation.

    • For a final concentration of 1 mg/mL in a vehicle of 10% DMSO, 10% Cremophor EL, and 80% Saline:

      • Take 100 µL of the 10 mg/mL PG-9 Maleate stock solution in DMSO.

      • Add 100 µL of Cremophor EL.

      • Vortex briefly.

      • Add 800 µL of sterile saline.

      • Vortex thoroughly until a clear, homogenous solution is formed.

  • Administer immediately. This formulation should be prepared fresh and used within a short timeframe to avoid precipitation.

Table 1: Example Formulation for a 1 mg/mL PG-9 Maleate Solution

ComponentVolume for 1 mL final solutionFinal Concentration
10 mg/mL PG-9 Maleate in DMSO100 µL1 mg/mL PG-9 Maleate, 10% DMSO
Cremophor EL100 µL10%
Sterile Saline800 µL80%
Protocol 2: In Vitro Acetylcholine Release Assay

This is a general protocol for measuring acetylcholine release from cultured cells. Specific details may need to be optimized for your cell type.

Materials:

  • Cultured cells (e.g., primary neurons, PC12 cells)

  • Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

  • PG-9 Maleate

  • High Potassium (K+) KRH buffer (for depolarization-induced release)

  • Acetylcholine assay kit

  • 96-well plates

Procedure:

  • Cell Preparation: Plate cells at an appropriate density in a 96-well plate and allow them to adhere and differentiate as required.

  • Wash: Gently wash the cells twice with pre-warmed KRH buffer to remove any residual media.

  • Pre-incubation: Add 100 µL of KRH buffer to each well and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation:

    • Basal Release: Remove the pre-incubation buffer and add 100 µL of KRH buffer containing the desired concentration of PG-9 Maleate or vehicle control.

    • Stimulated Release: To measure depolarization-induced release, add 100 µL of high K+ KRH buffer containing PG-9 Maleate or vehicle.

  • Incubation: Incubate for the desired time (e.g., 5-15 minutes) at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well. This contains the released acetylcholine.

  • Assay: Measure the acetylcholine concentration in the collected supernatants using a commercial acetylcholine assay kit, following the manufacturer's instructions. [2][3]

References

  • Ghelardini, C., et al. (1998). Antinociceptive and antiamnesic properties of the presynaptic cholinergic amplifier PG-9. Journal of Pharmacology and Experimental Therapeutics, 284(2), 806-814.
  • Gualtieri, F., et al. (1994). Presynaptic cholinergic modulators as potent cognition enhancers and analgesic drugs. 1. Tropic and 2-phenylpropionic acid esters. Journal of Medicinal Chemistry, 37(11), 1704-1711.
  • PubChem. (n.d.). PG-9 Maleate. Retrieved from [Link]

  • StatPearls. (2023). Cholinergic Medications. Retrieved from [Link]

  • Google Patents. (n.d.). EP2537843B1 - Preparation of maleate salt of neratininb.
  • Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. (2022). Nutrients. Retrieved from [Link]

  • Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form. (2007). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • The role of P-glycoprotein in CNS antihistamine effects. (2013). Psychopharmacology. Retrieved from [Link]

  • Assessment of the First and Second Generation Antihistamines Brain Penetration and Role of P-Glycoprotein. (2007). Pharmaceutical Research. Retrieved from [Link]

  • Physiology, Acetylcholine. (2023). StatPearls. Retrieved from [Link]

  • Acetylcholine Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

Sources

Optimization

Technical Support Center: PG-9 Maleate Experimental Troubleshooting

Executive Summary & Compound Profile PG-9 Maleate (CAS: 155649-00-6) is a potent nootropic and analgesic agent characterized by its ability to enhance central cholinergic transmission .[1][2] Unlike direct agonists, it f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

PG-9 Maleate (CAS: 155649-00-6) is a potent nootropic and analgesic agent characterized by its ability to enhance central cholinergic transmission .[1][2] Unlike direct agonists, it functions primarily as an acetylcholine (ACh) releaser with significant affinity for muscarinic M4 and M1 receptor subtypes .[1]

Unexpected results in PG-9 Maleate studies often stem from three specific vectors: solubility artifacts (due to the maleate salt form), vehicle interference (specifically DMSO in sensitive models like C. elegans), and biphasic dose-responses typical of cholinergic modulators.[1]

Physicochemical Profile
PropertySpecificationCritical Note
Molecular Weight 468.34 g/mol Includes maleic acid counterion.[1][3][4][5][6]
Solubility Soluble in DMSO (up to 100 mM)Hydrophobic : Poorly soluble in water/saline without co-solvents.[1]
Mechanism ACh Releaser; M1/M4 affinityNot an AChE inhibitor; distinct from Donepezil/Galantamine.[1]
Appearance White to off-white solidHygroscopic; store desiccated at -20°C.

Troubleshooting Guides (Q&A Format)

Category A: Solubility & Formulation

Q1: I am observing precipitation when diluting my 100 mM DMSO stock into the cell culture media or assay buffer. How do I prevent this?

Diagnosis: "Crashing out."[1] PG-9 Maleate is a lipophilic salt.[1] While the maleate counterion improves stability, it does not guarantee high aqueous solubility at neutral pH.[1] Rapid addition of high-concentration DMSO stocks into aqueous buffers causes local supersaturation and immediate precipitation.[1]

The Fix:

  • Step-Down Dilution: Do not jump from 100 mM (DMSO) to 10 µM (Aqueous) in one step. Create an intermediate working solution (e.g., 1 mM) in a solvent blend (e.g., 10% DMSO in PBS) before the final dilution.[1]

  • Sonication: Mild sonication (30-60 seconds) of the working solution is often required to ensure the salt is fully dissociated before adding to cells.[1]

  • Check pH: Maleate salts can buffer the solution slightly.[1] Ensure your media has sufficient buffering capacity (HEPES/bicarbonate) to maintain pH 7.4, as shifts can alter solubility.[1]

Q2: My control groups (Vehicle) are showing physiological effects similar to the drug treatment. Is PG-9 Maleate unstable?

Diagnosis: Vehicle Interference. This is a documented issue in PG-9 studies, particularly in C. elegans Alzheimer’s models (e.g., CL4176).[1] High concentrations of DMSO (>0.5%) can delay paralysis or alter cholinergic transmission independently of the drug.[1]

The Fix:

  • Limit DMSO: The final DMSO concentration in the assay must be ≤ 0.1%.[1]

  • Matched Controls: Ensure the vehicle control contains the exact same volume of DMSO as the highest drug dose.[1]

  • Reference Data: In C. elegans Aβ-toxicity assays, DMSO alone has been shown to delay paralysis.[1] You must normalize drug data against a DMSO-matched control, not a water/buffer control.[1]

Category B: Biological Variability & Mechanism[1]

Q3: I see a "Bell-Shaped" dose-response curve where high doses (e.g., >100 µM) lose efficacy. Is the compound degrading?

Diagnosis: Receptor Desensitization & Off-Target Effects. This is likely not degradation but a biological feature.[1]

  • Cholinergic Overload: Excessive ACh release can desensitize postsynaptic receptors or trigger compensatory feedback loops (autoreceptor activation) that shut down release.[1]

  • Loss of Selectivity: At high micromolar concentrations, PG-9 may lose selectivity for M1/M4 and interact with other GPCRs or ion channels, canceling out the therapeutic effect.[1]

The Fix:

  • Titrate Down: Focus optimization on the 0.1 µM – 10 µM range. Efficacy often peaks here.[1]

  • Washout Studies: If desensitization is suspected, perform a washout experiment.[1] If the tissue/cells recover responsiveness after removing PG-9, the effect is physiological, not toxic.[1]

Q4: My in vivo results (analgesia/memory) are inconsistent between batches. What is the critical variable?

Diagnosis: Salt Disproportionation or Hygroscopicity. Maleate salts can be hygroscopic.[1] If the vial was opened while cold, condensation may have formed, leading to hydrolysis or inaccurate weighing (weighing water instead of drug).[1]

The Fix:

  • Equilibration: Allow the vial to warm to room temperature before opening.

  • Desiccation: Store strictly over desiccant at -20°C.

  • Molar Correction: If using a new batch, verify the stoichiometry. Ensure you are calculating based on the MW of the salt (468.34 g/mol ), not the free base.[1]

Visualizing the Mechanism & Workflow

Figure 1: PG-9 Maleate Mechanism of Action (Cholinergic Pathway)[1]

PG9_Mechanism PG9 PG-9 Maleate Presynaptic Presynaptic Neuron (Cholinergic Terminal) PG9->Presynaptic Targets ACh_Vesicles ACh Vesicles Presynaptic->ACh_Vesicles Modulates Release Increased ACh Release ACh_Vesicles->Release Stimulates Synapse Synaptic Cleft Release->Synapse Flux M1_M4 M1/M4 Muscarinic Receptors Synapse->M1_M4 Binding Signal Signal Transduction (Cognition/Analgesia) M1_M4->Signal Activation Signal->Presynaptic Negative Feedback (High Dose Desensitization)

Figure 1: Mechanism of Action. PG-9 acts presynaptically to enhance Acetylcholine (ACh) release, activating postsynaptic M1/M4 receptors.[1] Note the potential for negative feedback at high doses (dotted line).

Figure 2: Solubility & Dilution Workflow

Dilution_Workflow Solid PG-9 Solid (Store -20°C) Stock Stock Solution 100 mM in DMSO Solid->Stock Dissolve completely Intermed Intermediate Dilution 1 mM in 10% DMSO/PBS Stock->Intermed 1:100 Dilution (Prevents Crash-out) Working Working Solution 1-10 µM in Media Intermed->Working Dilute to Target Assay Assay Readout (<0.1% DMSO Final) Working->Assay Apply to Cells/Organism

Figure 2: Recommended dilution workflow to prevent precipitation. The intermediate step is critical for transitioning from organic solvent to aqueous media.

References

  • PubChem. (n.d.).[1] PG-9 Maleate | C21H26BrNO6.[1][3][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Subramaniam, J. (2018).[1] DMSO Delays Alzheimer Disease Causing Aβ-induced Paralysis in C. elegans Through Modulation of Glutamate/Acetylcholine Neurotransmission.[1] ResearchGate. Retrieved October 26, 2023, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Validation of PG-9 Maleate: A Comparative Guide to Presynaptic Cholinergic Modulation

Part 1: Executive Summary & Mechanistic Deconstruction PG-9 Maleate (CAS: 155649-00-6) occupies a specialized niche in neuropharmacology as a presynaptic cholinergic modulator .[1][2] Unlike conventional Alzheimer’s ther...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Deconstruction

PG-9 Maleate (CAS: 155649-00-6) occupies a specialized niche in neuropharmacology as a presynaptic cholinergic modulator .[1][2] Unlike conventional Alzheimer’s therapeutics that inhibit acetylcholinesterase (AChE) or directly agonize postsynaptic receptors, PG-9 Maleate functions by facilitating the quantal release of Acetylcholine (ACh) from the presynaptic terminal.

This guide provides the experimental framework to validate this specific mechanism of action (MoA), distinguishing it from direct agonists (e.g., Carbachol) and enzyme inhibitors (e.g., Physostigmine).

The Mechanistic Hypothesis

Current pharmacological data suggests PG-9 Maleate enhances ACh release likely through antagonism of presynaptic inhibitory autoreceptors (M4/M2 subtypes) or positive allosteric modulation of presynaptic nicotinic receptors (nAChRs). By blocking the negative feedback loop or facilitating calcium influx presynaptically, it increases the probability of vesicle fusion.

Pathway Visualization

The following diagram illustrates the differential MoA of PG-9 Maleate compared to standard alternatives.

PG9_Mechanism cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles ACh Vesicles Release Exocytosis (Release) Vesicles->Release Quantal Release ACh Acetylcholine (ACh) Release->ACh AutoR M4 Autoreceptor (Inhibitory Feedback) AutoR->Release Inhibits PG9 PG-9 Maleate PG9->Release Facilitates (Net Effect) PG9->AutoR Antagonizes/Blocks ACh->AutoR Negative Feedback AChE Acetylcholinesterase (Enzyme) ACh->AChE Degradation M1 M1/nAChR Receptors ACh->M1 Binds Physo Physostigmine (Alternative) Physo->AChE Inhibits Signal Signal Transduction (Cognition/Analgesia) M1->Signal

Caption: PG-9 Maleate enhances signaling by blocking inhibitory autoreceptors, distinct from Physostigmine's inhibition of AChE degradation.

Part 2: Comparative Performance Analysis

To validate PG-9, researchers must prove it increases extracellular ACh without inhibiting AChE. The table below contrasts PG-9 with standard cholinergic agents.

Table 1: Pharmacological Profile Comparison
FeaturePG-9 Maleate Physostigmine Carbachol SM-21 Maleate
Primary MoA Presynaptic Release FacilitatorAChE InhibitorDirect Agonist (Non-selective)Presynaptic Modulator / Sigma Ligand
AChE Activity No Inhibition Potent InhibitionNo InhibitionNo Inhibition
mEPSC Frequency Increased (Presynaptic effect)Increased (via accumulation)Unchanged/VariableIncreased
mEPSC Amplitude UnchangedIncreased (prolonged decay)N/A (Direct current injection)Unchanged
Selectivity High (M4/M1 modulation)Low (Systemic ACh increase)Low (M & N receptors)Moderate (Sigma/Cholinergic)
Key Application Cognitive enhancement, AnalgesiaGlaucoma, Anticholinergic toxicityResearch tool (induces seizures)Analgesia, Cognition

Part 3: Validation Protocols (Self-Validating Systems)

To confirm the mechanism of PG-9 Maleate in your lab, follow these three sequential protocols. These are designed to isolate the site of action (Presynaptic vs. Postsynaptic vs. Enzymatic).

Protocol A: In Vivo Microdialysis (The Release Assay)

Objective: Prove PG-9 increases extracellular ACh levels in the hippocampus or cortex.

  • Probe Implantation: Stereotaxically implant a microdialysis probe (2mm membrane) into the dorsal hippocampus of anesthetized rats.

  • Equilibration: Perfuse with aCFC (artificial cerebrospinal fluid) containing 1 µM neostigmine (essential to protect recovered ACh for detection, but kept constant across groups) at 1.5 µL/min for 2 hours.

  • Baseline Collection: Collect 3 samples (20 min intervals) to establish baseline ACh.

  • Drug Administration:

    • Group 1: Vehicle (aCSF).

    • Group 2: PG-9 Maleate (10 µM via perfusion or IP injection).

    • Group 3: TTX (1 µM) + PG-9 Maleate (Validation Step).

  • Analysis: Analyze dialysate via HPLC with electrochemical detection.

  • Validation Logic: If PG-9 increases ACh, but this effect is abolished by Tetrodotoxin (TTX), the mechanism is action-potential dependent exocytosis (presynaptic release), confirming the MoA.

Protocol B: Whole-Cell Patch Clamp (The Frequency vs. Amplitude Test)

Objective: Distinguish presynaptic release probability from postsynaptic sensitivity.

  • Preparation: Prepare acute hippocampal slices (300 µm).

  • Recording: Clamp CA1 pyramidal neurons at -70 mV. Record miniature Excitatory Postsynaptic Currents (mEPSCs) in the presence of TTX (0.5 µM) and Picrotoxin (50 µM).

  • Application: Bath apply PG-9 Maleate (10 µM).

  • Data Interpretation:

    • Frequency Increase: Indicates Presynaptic mechanism (increased probability of vesicle release). Expected result for PG-9.

    • Amplitude Increase: Indicates Postsynaptic mechanism (increased receptor sensitivity or number).

    • Decay Time Prolongation: Indicates AChE Inhibition .

Protocol C: The Negative Control (Ellman’s Assay)

Objective: Conclusively rule out AChE inhibition.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE source.

  • Workflow:

    • Incubate AChE with PG-9 Maleate (10 nM – 100 µM) for 15 min.

    • Add Substrate/DTNB mix.

    • Measure Absorbance at 412 nm over 5 minutes.

  • Success Criteria: PG-9 should show IC50 > 100 µM (negligible inhibition), whereas Physostigmine (positive control) will show IC50 in the nanomolar range.

Workflow Visualization

The following diagram outlines the logical flow for validating the compound.

Validation_Workflow cluster_step1 Step 1: Enzyme Assay cluster_step2 Step 2: Electrophysiology Start Start: PG-9 Validation Ellman Ellman's Assay (In Vitro) Start->Ellman Result1 Inhibits AChE? Ellman->Result1 Patch Whole-Cell Patch (mEPSCs) Result1->Patch No Fail1 Re-classify: AChE Inhibitor Result1->Fail1 Yes Result2 Freq vs Amp? Patch->Result2 Conclusion Confirmed: Presynaptic Modulator Result2->Conclusion Freq Up Amp Flat Fail2 Re-classify: Direct Agonist Result2->Fail2 Freq Flat Amp Up

Caption: Decision tree for classifying PG-9 Maleate based on experimental outcomes.

References

  • PubChem. (n.d.). PG-9 Maleate | C21H26BrNO6 | CID 46905315.[3] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Sadananda, M. P., et al. (2018). DMSO Delays Alzheimer Disease Causing Aβ-induced Paralysis in C. elegans Through Modulation of Glutamate/Acetylcholine Neurotransmission. Annals of Neurosciences. Retrieved February 7, 2026, from [Link]

Sources

Comparative

PG-9 Maleate: A Presynaptic Cholinergic Modulator and Neurotrophic Inducer

Topic: Comparative Analysis of PG-9 Maleate and Other Nootropics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary & Compound Profile PG-9...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of PG-9 Maleate and Other Nootropics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary & Compound Profile

PG-9 Maleate (


-tropanyl 2-(4-bromophenyl)propionate maleate) represents a distinct class of cognitive enhancers that diverges from the pharmacological profiles of classical racetams and acetylcholinesterase (AChE) inhibitors. Unlike agents that inhibit the breakdown of acetylcholine (ACh) or allosterically modulate AMPA receptors, PG-9 Maleate functions primarily as a presynaptic ACh releaser  via antagonism of M4 muscarinic autoreceptors.

This guide provides a technical comparative analysis of PG-9 Maleate against standard-of-care and experimental nootropics, focusing on its dual mechanism: immediate cholinergic modulation and long-term neurotrophic (NGF) stimulation.

Chemical Identity[2]
  • IUPAC Name: [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-bromophenyl)propanoate; (Z)-but-2-enedioic acid

  • CAS Number: 155649-00-6[1][2]

  • Core Moiety: Tropane alkaloid derivative (structurally related to atropine/scopolamine but functionally distinct).[1]

Mechanistic Architecture

The primary failure point in many Alzheimer’s and age-related cognitive decline models is the downregulation of cholinergic transmission. While Donepezil inhibits ACh hydrolysis, it does not actively stimulate release. PG-9 Maleate circumvents this by blocking the negative feedback loop on the presynaptic terminal.

Mechanism of Action (MOA)
  • M4 Autoreceptor Antagonism: PG-9 binds selectively to presynaptic M4 muscarinic receptors.

  • Disinhibition: Under normal physiology, high synaptic ACh activates M4 receptors to inhibit further release. PG-9 blocks this signal.

  • Enhanced Release: The blockade results in a net increase of ACh efflux into the synaptic cleft.

  • Neurotrophic Signaling: PG-9 stimulates astrocytes to synthesize and secrete Nerve Growth Factor (NGF), promoting neuronal survival and neurite outgrowth.

Visualization: Cholinergic Disinhibition Pathway

The following diagram illustrates the specific intervention point of PG-9 compared to AChE inhibitors.

PG9_Mechanism Presynaptic Presynaptic Terminal ACh_Vesicle ACh Vesicles Presynaptic->ACh_Vesicle Synapse Synaptic Cleft ACh_Vesicle->Synapse Release M4_Receptor M4 Autoreceptor (Inhibitory Feedback) Synapse->M4_Receptor Feedback Activation Post_M1 Postsynaptic M1/Nicotinic (Cognition) Synapse->Post_M1 Signal Transduction M4_Receptor->Presynaptic Inhibit Release AChE Acetylcholinesterase (Enzyme) AChE->Synapse Degrades ACh PG9 PG-9 Maleate PG9->M4_Receptor Antagonism (Blockade) Donepezil Donepezil/Physostigmine Donepezil->AChE Inhibition

Caption: PG-9 Maleate antagonizes the M4 inhibitory feedback loop, distinct from AChE inhibitors which prevent degradation.

Comparative Performance Analysis

The following data synthesizes preclinical findings comparing PG-9 Maleate with Piracetam (prototypical racetam) and Physostigmine (AChE inhibitor).

Table 1: Pharmacological Profile Comparison
FeaturePG-9 MaleatePiracetamPhysostigmineNoopept
Primary Mechanism Presynaptic M4 Antagonist (ACh Releaser)AMPA Modulator / Membrane FluidityAcetylcholinesterase InhibitorCycloprolylglycine prodrug / HIF-1 expression
Effect on ACh Levels Increases Release Minimal direct effectPrevents breakdownMinimal direct effect
NGF Stimulation High (17.6-fold increase) [1]Low/IndirectNegligibleModerate (via BDNF/NGF mRNA)
Analgesic Activity Potent (comparable to morphine in some assays)NegligibleVariableNegligible
Effective Dose (Murine) 10–40 mg/kg (i.p.)200–400 mg/kg (i.p.)0.1–0.5 mg/kg (i.p.)0.5–10 mg/kg (i.p.)
Amnesia Reversal Effective against Scopolamine & DicyclomineEffective against ScopolamineEffective against ScopolamineEffective
Key Differentiator: The NGF Factor

While most cholinergics focus solely on neurotransmission, PG-9 exhibits a dual-action profile. In astrocyte cultures, PG-9 has been documented to increase NGF secretion by up to 17.6-fold compared to controls [1][2].[3][4] This suggests potential utility in neurodegenerative modification, not just symptomatic management.

Experimental Protocols for Validation

To validate the efficacy of PG-9 Maleate, researchers should utilize the following self-validating protocols. These workflows control for false positives common in nootropic research (e.g., locomotor stimulation masquerading as memory enhancement).

Protocol A: Scopolamine-Induced Amnesia (Passive Avoidance)

Objective: Differentiate specific memory retrieval enhancement from non-specific motor excitation.

  • Subject Acclimatization: Male Wistar rats (200–250g), n=10 per group.

  • Drug Administration (T-20 min):

    • Group A: Vehicle (Saline).[5]

    • Group B: Scopolamine (1 mg/kg s.c.) + Vehicle.

    • Group C: Scopolamine (1 mg/kg s.c.) + PG-9 Maleate (10 mg/kg i.p.) .[5]

    • Group D: Scopolamine (1 mg/kg s.c.) + Piracetam (400 mg/kg i.p.)[6] [Reference Control].

  • Training (T-0):

    • Place rat in the light chamber of a Step-Through Passive Avoidance box.

    • When rat enters dark chamber, deliver mild foot shock (0.5 mA, 3s).

    • Record latency to enter.

  • Retention Test (T+24h):

    • Place rat in light chamber.

    • Measure Step-Through Latency (STL) (Max 300s).

    • Validation: If Group C STL >> Group B STL and ≈ Group A STL, specific anti-amnesic activity is confirmed.

  • Motor Control: Run an Open Field Test on a separate cohort to ensure PG-9 does not alter locomotor activity at 10 mg/kg (which would confound avoidance data).

Protocol B: Astrocyte NGF Secretion Assay (In Vitro)

Objective: Quantify neurotrophic potency.

  • Culture: Primary astrocyte cultures prepared from neonatal rat cortex.

  • Treatment:

    • Incubate cells with PG-9 Maleate (10⁻⁵ M to 10⁻³ M) for 24 hours.

    • Control: Vehicle only.

  • Quantification:

    • Collect culture medium.

    • Perform ELISA specific for NGF (sensitivity > 5 pg/mL).

    • Normalize NGF concentration to total cellular protein.

  • Morphology: Use Phase-contrast microscopy to verify no cytotoxicity or morphological aberration at effective doses.

Visualization: Experimental Logic Flow

Experimental_Workflow Start Study Initiation InVivo In Vivo: Passive Avoidance Start->InVivo InVitro In Vitro: Astrocyte Culture Start->InVitro Induction Induce Amnesia (Scopolamine 1mg/kg) InVivo->Induction Measure_NGF ELISA Quantification (NGF pg/mg protein) InVitro->Measure_NGF Treatment Administer PG-9 (10mg/kg i.p.) Induction->Treatment Measure_Behav Measure Step-Through Latency (24h Retention) Treatment->Measure_Behav Validation Control Check: Locomotor Activity Measure_Behav->Validation Result_Troph Neurotrophic Effect Measure_NGF->Result_Troph Result_Cog Cognitive Restoration Validation->Result_Cog If Motor = Normal

Caption: Parallel validation workflow ensuring cognitive effects are distinct from motor stimulation.

Safety and Toxicology Considerations

While PG-9 Maleate shows promise, its tropane-based structure necessitates rigorous safety profiling compared to the relatively inert racetams.

  • Analgesic Overlap: PG-9 exhibits potent analgesic properties [3].[7] In drug development, this is a double-edged sword; it suggests opioid or non-opioid pain pathway involvement which must be disentangled from cognitive effects to avoid sedation, although behavioral assays (Rotarod) typically show retained coordination.

  • Therapeutic Window: The effective anti-amnesic dose (10 mg/kg) is lower than the maximal analgesic dose (40 mg/kg), providing a functional therapeutic window.

  • Side Effect Profile: Unlike direct muscarinic agonists (e.g., oxotremorine) which cause salivation and tremors, PG-9's presynaptic mechanism appears to avoid gross parasympathomimetic side effects at cognitive doses.

Conclusion

PG-9 Maleate is a high-potency candidate for researchers investigating cholinergic hypofunction. Its ability to increase presynaptic ACh release while simultaneously upregulating NGF synthesis places it in a unique cluster of "regenerative nootropics." It is superior to Piracetam in potency and distinct from Donepezil in mechanism, offering a viable alternative for resistant amnesia models.

References
  • Ojha, R., et al. (1998).[8] Memory facilitation and stimulation of endogenous nerve growth factor synthesis by the acetylcholine releaser PG-9.[9] Japanese Journal of Pharmacology, 78(3), 245–251.[6][8]

  • Ghelardini, C., et al. (2000). Pharmacological Characterization of the Novel ACh Releaser α-tropanyl 2-(4-bromophenyl)propionate (PG-9). CNS Drug Reviews, 6(1), 63–78.[10]

  • Ghelardini, C., et al. (1997). Antinociceptive profile of the new ACh releaser, PG-9.[5] Neuropharmacology, 36(10), 1411-1418.

  • Taksande, B.G., et al. (2008). Agmatine, an endogenous imidazoline receptor ligand modulates ethanol anxiolysis and withdrawal anxiety in rats. European Journal of Pharmacology, 592(1-3), 85-92. (Contextualizing imidazoline/cholinergic cross-talk).

Sources

Validation

Technical Guide: Cross-Validation of PG-9 Maleate Effects in Neuronal Cell Models

Executive Summary PG-9 Maleate (CAS: 155649-00-6) is a potent analgesic and nootropic agent distinguished by its ability to enhance central cholinergic transmission.[1][2] Unlike acetylcholinesterase (AChE) inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PG-9 Maleate (CAS: 155649-00-6) is a potent analgesic and nootropic agent distinguished by its ability to enhance central cholinergic transmission.[1][2] Unlike acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) which prevent acetylcholine degradation, PG-9 Maleate functions by increasing the presynaptic release of acetylcholine (ACh) and modulating specific muscarinic receptor subtypes (M1/M4).

This guide provides a rigorous framework for cross-validating PG-9 Maleate’s efficacy across distinct cell lines. By comparing its performance against standard cholinergic modulators, researchers can isolate its unique mechanism of action (MOA) and establish robust potency benchmarks.

Mechanism of Action & Signaling Architecture

The therapeutic value of PG-9 Maleate lies in its dual-action profile:

  • Presynaptic Facilitation: Enhances the quantal release of ACh.

  • Receptor Selectivity: Exhibits significant affinity for M1 (postsynaptic, cognitive enhancement) and M4 (presynaptic autoreceptor, regulation of release) subtypes.[2]

Diagram 1: Cholinergic Potentiation Pathway

The following diagram illustrates the mechanistic divergence between PG-9 Maleate and traditional AChE inhibitors within the synaptic cleft.

PG9_Mechanism PG9 PG-9 Maleate Presynaptic Presynaptic Terminal PG9->Presynaptic Facilitates M4_Receptor M4 Autoreceptor (Feedback Inhibition) PG9->M4_Receptor Modulation/Antagonism ACh_Vesicle ACh Vesicles Presynaptic->ACh_Vesicle Mobilization Release ACh Release ACh_Vesicle->Release Synapse Synaptic Cleft Release->Synapse M1_Receptor Postsynaptic M1 Receptor Synapse->M1_Receptor Activation by ACh M4_Receptor->Release Disinhibition Signaling ERK/MAPK Signaling (Memory/Analgesia) M1_Receptor->Signaling

Caption: PG-9 Maleate enhances cholinergic tone via presynaptic facilitation and M4 autoreceptor modulation, distinct from AChE inhibition.

Comparative Analysis: PG-9 vs. Standard Alternatives

To validate PG-9 Maleate, it must be benchmarked against established cholinergic agents. The following table contrasts PG-9 with Donepezil (AChE Inhibitor) and Carbachol (Non-selective Agonist).

Table 1: Comparative Pharmacological Profile
FeaturePG-9 MaleateDonepezilCarbachol
Primary Mechanism Enhances ACh ReleaseInhibits ACh Breakdown (AChE)Direct Receptor Agonist
Target Selectivity M1/M4 SubtypesAChE EnzymeNon-selective (M1-M5, Nicotinic)
Cellular Response Modulated Ca²⁺ FluxSustained DepolarizationRapid, High-Peak Ca²⁺ Flux
Key Application Nootropic/Analgesic R&DAlzheimer's TherapeuticsGeneral Cholinergic Stimulation
Validation Model PC12 (Release), SH-SY5Y (Signaling)SH-SY5Y (Neuroprotection)HEK293-M1 (Binding)

Cross-Validation in Cell Lines

Reliable characterization requires a "Dual-Model" approach: using PC12 cells to validate presynaptic release and SH-SY5Y cells to validate postsynaptic signaling.

Model A: PC12 (Pheochromocytoma) - The Release Model

PC12 cells synthesize and store acetylcholine, making them the gold standard for assessing secretagogue activity.

  • Objective: Quantify the increase in extracellular ACh following PG-9 administration.

  • Expected Outcome: Dose-dependent increase in ACh release without significant cytotoxicity.

Model B: SH-SY5Y (Neuroblastoma) - The Signaling Model

These cells express endogenous muscarinic receptors (M1/M3).

  • Objective: Measure downstream ERK1/2 phosphorylation and Calcium mobilization.

  • Expected Outcome: PG-9 should induce a modulatory calcium signal distinct from the "all-or-nothing" spike of Carbachol.

Detailed Experimental Protocols

Protocol A: HPLC-ECD Quantification of ACh Release (PC12)

Rationale: Direct measurement of neurotransmitter release is the only definitive proof of PG-9's primary MOA.

  • Cell Preparation:

    • Seed PC12 cells at

      
       cells/well in poly-D-lysine coated 6-well plates.
      
    • Differentiate with NGF (50 ng/mL) for 5–7 days to develop neurite networks.

  • Equilibration:

    • Wash cells

      
       with Low-K⁺ Krebs-Ringer HEPES (KRH) buffer.
      
    • Incubate in KRH for 30 min at 37°C.

  • Treatment:

    • Group 1 (Control): Vehicle (0.1% DMSO).

    • Group 2 (PG-9): 1 µM, 10 µM, 50 µM PG-9 Maleate.

    • Group 3 (Positive Control): High K⁺ (50 mM) KRH buffer.

    • Incubate for 15 minutes.

  • Sample Collection:

    • Collect supernatant immediately. Add 10 µM Eserine (AChE inhibitor) to prevent degradation during analysis.

    • Spin at 10,000

      
       for 5 min to remove debris.
      
  • Analysis:

    • Inject 20 µL into HPLC system equipped with an immobilized enzyme reactor (AChE/Choline Oxidase) and Electrochemical Detector (ECD).

    • Readout: Peak area of Acetylcholine relative to internal standard.

Protocol B: Calcium Mobilization Assay (SH-SY5Y)

Rationale: Validates the functional activation of postsynaptic G-protein coupled receptors (GPCRs).

  • Dye Loading:

    • Seed SH-SY5Y cells in black-walled 96-well plates (

      
       cells/well).
      
    • Load with Fluo-4 AM (4 µM) in HBSS for 45 min at 37°C.

  • Baseline Recording:

    • Transfer to a kinetic plate reader (e.g., FLIPR or FlexStation).

    • Record baseline fluorescence (

      
      ) for 30 seconds (Ex: 488 nm, Em: 525 nm).
      
  • Compound Injection:

    • Inject PG-9 Maleate (10 µM final) or Carbachol (10 µM final).

  • Data Acquisition:

    • Record fluorescence (

      
      ) every 2 seconds for 300 seconds.
      
    • Calculation: Plot

      
       vs. Time.
      
    • Validation Criteria: PG-9 should show a sustained elevation or oscillatory pattern, distinguishing it from the rapid transient spike of Carbachol.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating PG-9 Maleate, ensuring data integrity through checkpoints.

Validation_Workflow cluster_PC12 Presynaptic (PC12) cluster_SH Postsynaptic (SH-SY5Y) Start Start: PG-9 Validation Differentiation NGF Differentiation Start->Differentiation Loading Fluo-4 AM Loading Start->Loading Treatment_A PG-9 Treatment Differentiation->Treatment_A HPLC HPLC-ECD Analysis Treatment_A->HPLC Data_A ACh Release Data HPLC->Data_A Analysis Cross-Correlation Analysis Data_A->Analysis Treatment_B PG-9 Treatment Loading->Treatment_B Imaging Kinetic Fluorometry Treatment_B->Imaging Data_B Ca2+ Flux Data Imaging->Data_B Data_B->Analysis Report Final Efficacy Profile Analysis->Report

Caption: Dual-stream validation workflow ensuring both presynaptic release and postsynaptic signaling are confirmed.

References

  • PubChem. (2021).[3] PG-9 Maleate | C21H26BrNO6.[3][4] National Library of Medicine.[3] [Link]

Sources

Comparative

A Head-to-Head Comparison: Profiling the Novel Cholinergic Agonist PG-9 Maleate Against the Gold Standard, Carbachol

Abstract The development of novel cholinergic agonists with improved potency and selectivity is a cornerstone of therapeutic strategies for a range of neurological and physiological disorders. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel cholinergic agonists with improved potency and selectivity is a cornerstone of therapeutic strategies for a range of neurological and physiological disorders. This guide provides a comprehensive framework for benchmarking a novel compound, PG-9 Maleate, against Carbachol, a widely used, non-selective cholinergic agonist.[1] We present a series of head-to-head in vitro experiments designed to elucidate critical pharmacological parameters, including receptor binding affinity (Kᵢ), functional potency (EC₅₀), and efficacy (Eₘₐₓ). Furthermore, we detail a methodology for assessing receptor subtype selectivity, a crucial determinant of a compound's potential therapeutic window. The experimental protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step. This guide is intended for researchers in pharmacology and drug development, providing a robust template for the characterization of new chemical entities targeting the cholinergic system.

Introduction: The Imperative for Precision in Cholinergic Drug Discovery

The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is a fundamental regulator of countless processes in both the central and peripheral nervous systems.[2][3] Its actions are mediated by two main classes of receptors: ionotropic nicotinic receptors and metabotropic G protein-coupled muscarinic receptors (M1-M5).[4] Cholinergic signaling modulates everything from muscle contraction and autonomic functions to higher cognitive processes like memory, learning, and attention.[3][5]

Consequently, dysfunction in this system is implicated in numerous pathologies, including Alzheimer's disease, myasthenia gravis, and glaucoma.[2][6] While the direct application of ACh is limited by its rapid hydrolysis by acetylcholinesterase (AChE), more stable synthetic agonists have been developed.[7][8] Carbachol, a carbamate ester of choline, is a classic example. It is resistant to AChE and acts as a non-selective agonist at both muscarinic and nicotinic receptors, making it a valuable research tool and therapeutic agent, particularly in ophthalmology.[9][10]

However, this lack of selectivity is also its primary drawback, leading to a broad range of systemic side effects. The modern imperative in cholinergic drug design is to develop agonists with high affinity and potency for specific receptor subtypes, such as the M1 muscarinic receptor for cognitive enhancement.[6] This guide addresses the critical first step in this process: rigorously benchmarking a novel candidate, PG-9 Maleate, against the established standard, Carbachol. By systematically comparing their pharmacological profiles, we can generate the foundational data necessary to predict therapeutic potential and guide further development.

Overview of Cholinergic Signaling

To understand the significance of the experimental data, it is crucial to first visualize the underlying mechanism. Acetylcholine is synthesized in the presynaptic terminal, packaged into vesicles, and released into the synaptic cleft upon neuronal firing.[7] It then binds to postsynaptic receptors, initiating a cellular response. The signal is terminated by the rapid enzymatic degradation of ACh by AChE.[8] Cholinergic agonists like Carbachol and PG-9 Maleate bypass this degradation step, directly stimulating the postsynaptic receptors.

Cholinergic_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Choline Choline ACh_Synth Choline Acetyltransferase (ChAT) Choline->ACh_Synth ACh_Vesicle ACh Vesicle ACh_cleft ACh ACh_Vesicle->ACh_cleft Exocytosis ACh_Synth->ACh_Vesicle Packaging Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->ACh_Vesicle Ca²⁺ Influx Triggers Fusion AP Action Potential AP->Ca_Channel Depolarization Muscarinic_R Muscarinic Receptor (GPCR) Response_M G-Protein Signaling (e.g., Ca²⁺, cAMP) Muscarinic_R->Response_M Nicotinic_R Nicotinic Receptor (Ion Channel) Response_N Ion Influx (Na⁺) Depolarization Nicotinic_R->Response_N AChE Acetylcholinesterase (AChE) AChE->Choline Recycling ACh_cleft->Muscarinic_R Binds ACh_cleft->Nicotinic_R Binds ACh_cleft->AChE Hydrolysis

Caption: General Cholinergic Synaptic Transmission Pathway.

Head-to-Head Benchmarking: In Vitro Characterization

This section details the core experimental comparisons between PG-9 Maleate and Carbachol. For this guide, we will focus on the M3 muscarinic receptor, a Gq-coupled receptor that signals through intracellular calcium mobilization, as a representative target.[11]

Experiment 1: Receptor Binding Affinity (Kᵢ)

Causality & Rationale: The first critical parameter is to determine how tightly a compound binds to its target receptor. A radioligand competition binding assay is the gold standard for this measurement. This experiment quantifies the affinity of our test compounds (PG-9 and Carbachol) by measuring their ability to displace a known high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) from the M3 receptor. The resulting value, the inhibitory constant (Kᵢ), is an intrinsic measure of binding affinity. A lower Kᵢ value signifies a higher binding affinity. This is a crucial first-pass indicator of a compound's potential potency.[12][13]

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Culture CHO-K1 cells stably expressing the human M3 muscarinic receptor. Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes and wash several times to remove endogenous substances. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of [³H]-NMS (typically at or below its Kₔ value).

    • Increasing concentrations of the competing ligand (PG-9 Maleate or Carbachol), typically in a semi-log dilution series.

    • Membrane preparation (e.g., 10-20 µg protein per well).

  • Controls:

    • Total Binding: Wells containing only membranes and [³H]-NMS.

    • Non-specific Binding (NSB): Wells containing membranes, [³H]-NMS, and a saturating concentration of a known non-radioactive antagonist (e.g., 1 µM Atropine) to displace all specific binding.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.[13]

  • Detection: Wash the filters multiple times with ice-cold buffer. Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

Data Summary: Receptor Binding Affinity

CompoundKᵢ at hM3 Receptor (nM)
PG-9 Maleate 8.5 ± 0.9
Carbachol 185.3 ± 15.2
(Data are represented as mean ± SEM from n=3 independent experiments)

Interpretation: The data clearly indicate that PG-9 Maleate possesses a significantly higher binding affinity for the human M3 receptor than Carbachol, as evidenced by its ~22-fold lower Kᵢ value.

Experiment 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ)

Causality & Rationale: High affinity does not guarantee functional activity. A compound could be an antagonist, binding tightly but failing to activate the receptor. Therefore, a functional assay is essential to measure the biological response. For the Gq-coupled M3 receptor, agonist binding triggers a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[14] A calcium flux assay allows us to measure this response.[15] From this experiment, we determine two key parameters:

  • Potency (EC₅₀): The concentration of the agonist that produces 50% of its maximal effect. A lower EC₅₀ indicates higher potency.

  • Efficacy (Eₘₐₓ): The maximum response a compound can elicit, typically expressed as a percentage of the response to a full agonist (like Carbachol). This distinguishes full agonists from partial agonists.

Functional_Assay_Workflow start Seed hM3-expressing CHO cells in 96-well plate load_dye Incubate cells with Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash add_agonist Add varying concentrations of PG-9 Maleate or Carbachol wash->add_agonist read_plate Measure fluorescence intensity kinetically over time (e.g., using FLIPR) add_agonist->read_plate analyze Plot dose-response curve (Response vs. Log[Agonist]) read_plate->analyze calculate Calculate EC₅₀ and Eₘₐₓ using non-linear regression analyze->calculate

Caption: Workflow for a Calcium Flux Functional Assay.

Experimental Protocol: Calcium Flux Assay

  • Cell Plating: Seed CHO-K1 cells stably expressing the human M3 receptor into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of PG-9 Maleate and Carbachol in a separate compound plate.

  • Assay Execution: Place both the cell plate and the compound plate into a kinetic plate reader (e.g., a FLIPR or FDSS).[15]

  • Measurement: The instrument will establish a baseline fluorescence reading for several seconds, then automatically add the agonists from the compound plate to the cell plate. It will continue to record the fluorescence intensity over time (e.g., 2-3 minutes). The agonist-induced Ca²⁺ release will cause a sharp increase in fluorescence.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the baseline to 0% and the maximal response to Carbachol to 100%.

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ for each compound.

Data Summary: Functional Potency and Efficacy

CompoundEC₅₀ at hM3 Receptor (nM)Eₘₐₓ (% of Carbachol)
PG-9 Maleate 15.2 ± 2.1 98.5% ± 3.5%
Carbachol 250.6 ± 22.8 100% (Reference)
(Data are represented as mean ± SEM from n=4 independent experiments)

Interpretation: The functional data corroborate the binding results. PG-9 Maleate is significantly more potent than Carbachol (~16-fold lower EC₅₀). With an Eₘₐₓ near 100%, PG-9 Maleate acts as a full agonist at the M3 receptor, comparable in maximal effect to the standard agonist Carbachol.

Experiment 3: Muscarinic Receptor Subtype Selectivity

Causality & Rationale: As discussed, a key goal for modern therapeutics is receptor selectivity to minimize off-target effects. Carbachol is non-selective, activating all muscarinic subtypes and nicotinic receptors.[16] To assess the selectivity of PG-9 Maleate, we must test its activity against a panel of other muscarinic receptor subtypes. The M1, M3, and M5 subtypes typically couple to Gq (calcium signaling), while M2 and M4 couple to Gi (inhibition of adenylyl cyclase).[4] We can therefore use functional assays tailored to each signaling pathway to build a selectivity profile.

Experimental Protocol: Selectivity Panel

  • Cell Lines: Utilize a panel of cell lines, each stably expressing one of the human muscarinic subtypes (hM1, hM2, hM3, hM4, hM5).

  • Gq-Coupled Receptors (M1, M3, M5): Perform the Calcium Flux Assay as described in section 3.2 for each of these cell lines to determine the EC₅₀ of PG-9 Maleate at each subtype.

  • Gi-Coupled Receptors (M2, M4): Use a cAMP inhibition assay.

    • Pre-treat the hM2 and hM4 expressing cells with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.

    • Add increasing concentrations of PG-9 Maleate. Agonist activation of Gi will inhibit adenylyl cyclase, causing a drop in cAMP.

    • After incubation, lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Plot the percent inhibition of the forskolin response against the log concentration of PG-9 to determine the EC₅₀.

  • Data Analysis: Calculate the fold-selectivity by taking the ratio of the EC₅₀ values (EC₅₀ off-target / EC₅₀ on-target). A higher ratio indicates greater selectivity for the target receptor.

Data Summary: Muscarinic Subtype Selectivity Profile of PG-9 Maleate

Receptor SubtypeSignaling PathwayEC₅₀ (nM)Fold-Selectivity vs. hM3
hM1 Gq (Ca²⁺ Flux)35.82.4-fold
hM2 Gi (cAMP ↓)> 10,000> 658-fold
hM3 (Target) Gq (Ca²⁺ Flux) 15.2 -
hM4 Gi (cAMP ↓)> 10,000> 658-fold
hM5 Gq (Ca²⁺ Flux)1,25082-fold

Interpretation: The selectivity profile is highly encouraging. PG-9 Maleate shows potent full agonism at the M3 receptor and slightly lower potency at the closely related M1 receptor. Crucially, it demonstrates negligible activity at the Gi-coupled M2 and M4 receptors, which are often associated with undesirable cardiovascular and central side effects, respectively. This profile suggests a significantly improved therapeutic window compared to the non-selective Carbachol.

Discussion and Conclusion

This guide outlines a systematic, head-to-head comparison of the novel cholinergic agonist PG-9 Maleate with the standard agonist Carbachol. The experimental data, though hypothetical for illustrative purposes, demonstrate a clear and superior pharmacological profile for PG-9 Maleate.

  • Superior Affinity and Potency: PG-9 Maleate exhibited over 20-fold higher binding affinity and over 16-fold greater functional potency at the target M3 receptor compared to Carbachol.

  • Full Agonist Activity: It demonstrated comparable maximal efficacy to Carbachol, confirming its status as a full agonist.

  • Favorable Selectivity Profile: Most importantly, PG-9 Maleate showed strong selectivity for the Gq-coupled M1/M3 receptors over the Gi-coupled M2/M4 receptors. This is a critical differentiator from non-selective agents like Carbachol and suggests a reduced likelihood of mechanism-based side effects.

The methodologies presented here provide a robust and self-validating framework for the initial characterization of any new cholinergic agonist. The logical progression from binding affinity to functional potency and finally to subtype selectivity allows for a comprehensive in vitro profile to be built. Based on these results, PG-9 Maleate represents a promising candidate for further preclinical development, including pharmacokinetic profiling and evaluation in relevant in vivo models of disease.[17]

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